molecular formula C8H14ClNO B591849 (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride CAS No. 779340-50-0

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride

Cat. No.: B591849
CAS No.: 779340-50-0
M. Wt: 175.656
InChI Key: URFQDTRFLKESTD-OGFXRTJISA-N
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Description

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.656. The purity is usually 95%.
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Properties

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFQDTRFLKESTD-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-1-(5-methylfuran-2-yl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride. In instances where specific experimental data is not publicly available, this document outlines robust, industry-standard methodologies for their determination. This dual approach ensures that researchers have both the available data and the practical, validated protocols necessary for their own characterization efforts, aligning with the principles of scientific integrity and reproducibility.

Chemical Identity and Core Properties

This compound is a chiral primary amine salt. The presence of the furan moiety, a common pharmacophore, and a chiral center makes this compound a subject of interest in medicinal chemistry and drug development. A clear understanding of its physical properties is fundamental to its handling, formulation, and potential application.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 779340-50-0[1]
Molecular Formula C₈H₁₄ClNO[1]
Molecular Weight 175.66 g/mol [1]
Physical Form Not definitively established; reported as liquid by some suppliers, though salts are typically solid at room temperature. Further experimental verification is required.[1]
Purity Commercially available at ≥98%[1]
Storage Conditions Recommendations vary; typically stored at room temperature, sealed and dry, or under refrigeration (2-8°C).N/A
Chemical Structure:

Caption: Chemical structure of this compound.

Thermal Properties: Melting Point

The melting point of a solid crystalline substance is a critical physical constant used for identification and as an indicator of purity. For amine hydrochlorides, which are ionic salts, a distinct and sharp melting range is expected for a pure compound.

Recommended Experimental Protocol for Melting Point Determination:

The capillary melting point method is a standard and reliable technique.[2][3][4]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A pure substance will have a sharp melting range (typically 0.5-1°C), while impurities will broaden and depress the melting range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[3]

    • Compact the sample by tapping the sealed end of the capillary on a hard surface.[2][3]

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2°C per minute) as you approach the expected melting point.[5]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (the completion of melting).

    • The recorded melting point should be a range, from the onset to the completion of the melt.

Causality and Self-Validation: By performing multiple determinations and observing a narrow, reproducible melting range, confidence in the purity of the sample is increased. A broad melting range suggests the presence of impurities or that the substance decomposes on heating.

G A Dry and Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Estimate) C->D Optional E Slow Heating (1-2°C/min) C->E F Record Onset of Melting E->F G Record Completion of Melting F->G H Report Melting Range G->H

Sources

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-(5-methylfuran-2-yl)propan-1-amine Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a chiral amine of significant interest in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical properties, outlines robust methodologies for its synthesis and chiral resolution, details analytical characterization techniques, and discusses its potential applications, particularly in the context of central nervous system (CNS) drug discovery.

Introduction: The Significance of Chiral Furan Amines

The furan scaffold is a privileged five-membered aromatic heterocycle frequently incorporated into pharmacologically active agents.[1][2] Its unique electronic and steric properties often allow it to serve as a bioisostere for phenyl rings, potentially improving metabolic stability, receptor binding interactions, and overall bioavailability.[3] When combined with a chiral amine, as in the case of (R)-1-(5-methylfuran-2-yl)propan-1-amine, the resulting molecule presents a stereospecific three-dimensional structure that is critical for selective interaction with biological targets.[4]

Chirality is a fundamental consideration in modern drug design, as enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[4] The specific (R)-configuration of the title compound dictates its interaction with chiral biological macromolecules, such as enzymes and receptors. Furan-containing compounds have shown promise in a variety of therapeutic areas, including the treatment of CNS disorders, where they can modulate neurotransmitter activity.[3][5] This guide provides the foundational chemical knowledge required to synthesize, purify, and analyze this specific enantiomer for further investigation.

Physicochemical and Structural Properties

This compound is the salt form of the parent amine, which enhances its stability and aqueous solubility, making it more amenable for handling and formulation studies.

PropertyValueSource(s)
Molecular Formula C₈H₁₄ClNO,
Molecular Weight 175.66 g/mol , ,
CAS Number 779340-50-0, ,
Appearance Solid
Storage Room temperature, dry, sealed, inert atmosphere,

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Structure of this compound.

Synthesis and Chiral Resolution

The synthesis of the target enantiomerically pure amine hydrochloride is most efficiently approached via a two-stage process: first, the synthesis of the racemic amine, followed by classical chiral resolution. Asymmetric synthesis, for instance through enzymatic reductive amination, presents a more direct route but often requires extensive screening and optimization.[6][7][8]

SynthesisWorkflow cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution & Salt Formation Ketone 1-(5-methylfuran-2-yl)propan-1-one Imine Intermediate Imine Ketone->Imine + NH3 (or source) - H2O RacemicAmine Racemic Amine (R/S)-1-(5-methylfuran-2-yl)propan-1-amine Imine->RacemicAmine Reduction (e.g., NaBH4) Diastereomers Diastereomeric Salts (R-Amine/R,R-Acid) (S-Amine/R,R-Acid) RacemicAmine->Diastereomers + (2R,3R)-Tartaric Acid Separation Fractional Crystallization Diastereomers->Separation R_Salt Insoluble Salt (R-Amine/R,R-Acid) Separation->R_Salt Isolate Solid S_Salt Soluble Salt (S-Amine/R,R-Acid) Separation->S_Salt In Mother Liquor R_Amine (R)-Amine (Free Base) R_Salt->R_Amine Basification (e.g., NaOH) FinalProduct Final Product (R)-Amine HCl R_Amine->FinalProduct + HCl

Caption: Workflow for synthesis and chiral resolution.

Protocol: Synthesis of Racemic 1-(5-methylfuran-2-yl)propan-1-amine

This procedure outlines the synthesis of the racemic amine from its corresponding ketone precursor via reductive amination.

Starting Material: 1-(5-methylfuran-2-yl)propan-1-one (CAS: 10599-69-6).[9][10]

Materials:

  • 1-(5-methylfuran-2-yl)propan-1-one

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1-(5-methylfuran-2-yl)propan-1-one (1.0 eq) in anhydrous methanol. Add a significant excess of an ammonia source, such as ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add the reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq), portion-wise. Causality Note: NaBH₃CN is preferred as it is more selective for the imine over the ketone and is stable under mildly acidic conditions often present with ammonium salts. NaBH₄ can also be used but may require pH control.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine is fully consumed (monitored by TLC/GC-MS).

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated solution of sodium bicarbonate. Extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine as an oil.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a classical and highly effective method for separating the (R)- and (S)-enantiomers.[11][12]

Materials:

  • Crude racemic 1-(5-methylfuran-2-yl)propan-1-amine

  • (2R,3R)-(+)-Tartaric acid

  • Methanol or Ethanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

Procedure:

  • Salt Formation: Dissolve the crude racemic amine (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve (2R,3R)-(+)-Tartaric acid (0.5 eq) in warm methanol. Causality Note: Using a sub-stoichiometric amount of the resolving agent is often optimal for achieving high enantiomeric purity in the first crystallization.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt should begin to precipitate. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to maximize crystallization.

  • Isolation of Diastereomer: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold methanol, followed by cold diethyl ether. This solid is the enriched diastereomeric salt of one enantiomer (e.g., (R)-amine with (+)-tartaric acid), whose lower solubility drives the separation.[13]

  • Liberation of Free Amine: Suspend the crystalline salt in water and add 1 M NaOH solution until the pH is strongly basic (pH > 11). This will deprotonate the amine, making it a free base.

  • Extraction: Extract the free amine into a suitable organic solvent like dichloromethane or diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched (R)-amine.

  • Enantiomeric Purity Check: Analyze the enantiomeric excess (e.e.) of the obtained amine using chiral HPLC (see Section 4.2). If the e.e. is not satisfactory, a second recrystallization of the diastereomeric salt can be performed.

  • Final Salt Formation: Dissolve the pure (R)-amine free base in a minimal amount of diethyl ether or isopropanol and add a stoichiometric amount of HCl solution (in ether or isopropanol). The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific molecule are not widely published, the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data can be reliably predicted based on the analysis of its structural motifs and data from analogous compounds.[14][15][16]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR ~7.2-7.4 ppm (br s, 3H, -NH₃⁺) : Protons on the ammonium group, often broad and may exchange with D₂O. ~6.2-6.4 ppm (d, 1H, Furan H-3) : Furan proton adjacent to the amine-bearing carbon. ~6.0-6.1 ppm (d, 1H, Furan H-4) : Furan proton adjacent to the methyl group. ~4.2-4.4 ppm (t, 1H, -CH(NH₃⁺)-) : Methine proton at the chiral center. ~2.2-2.3 ppm (s, 3H, Furan -CH₃) : Methyl group on the furan ring. ~1.8-2.0 ppm (m, 2H, -CH₂CH₃) : Methylene protons of the propyl chain. ~0.9-1.1 ppm (t, 3H, -CH₂CH₃) : Terminal methyl protons of the propyl chain.
¹³C NMR ~155-158 ppm : C5 of furan (carbon bearing the methyl group). ~148-152 ppm : C2 of furan (carbon bearing the amine side chain). ~110-112 ppm : C4 of furan. ~106-108 ppm : C3 of furan. ~50-55 ppm : Chiral methine carbon (-CH(NH₃⁺)-). ~28-32 ppm : Methylene carbon (-CH₂CH₃). ~13-15 ppm : Furan methyl carbon (-CH₃). ~10-12 ppm : Propyl methyl carbon (-CH₂CH₃).
Mass Spec (EI) Molecular Ion (M⁺) of Free Base at m/z 139 : The hydrochloride salt will not be observed. The molecular ion of the free amine (C₈H₁₃NO) is expected. Major Fragment at m/z 110 : Loss of the ethyl group (-CH₂CH₃). Base Peak at m/z 124 : Alpha-cleavage resulting in the loss of a methyl group.
Protocol: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric excess (e.e.) of a chiral compound.

HPLC_Workflow Sample Dissolve Amine HCl in Mobile Phase Injection Inject onto Chiral HPLC System Sample->Injection Separation Separation on Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Separation Detection UV Detector (e.g., 220 nm) Separation->Detection Chromatogram Output Chromatogram Detection->Chromatogram Analysis Calculate Peak Areas Determine % e.e. Chromatogram->Analysis

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase Column: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are highly effective for separating chiral amines.

Mobile Phase & Conditions:

  • A typical mobile phase is a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • For basic amines, a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) is often added to the mobile phase to improve peak shape and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: ~220 nm (where the furan ring absorbs).

  • Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the amine hydrochloride sample (~0.5 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Interpretation: The (R)- and (S)-enantiomers will elute at different retention times. Integrate the peak areas for each enantiomer.

  • Calculation: Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Applications and Future Directions

This compound serves as a valuable chiral building block for the synthesis of more complex molecules in drug discovery. Its structural features suggest potential utility in programs targeting the central nervous system. The combination of a lipophilic furan ring and a basic amine is a common motif in CNS-active compounds, facilitating passage across the blood-brain barrier and interaction with aminergic G-protein coupled receptors (GPCRs) or ion channels.[5] Further research could explore its activity as a modulator of serotonin, dopamine, or norepinephrine pathways, which are implicated in mood disorders, psychosis, and attention-deficit disorders.

References

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  • Celon Pharma S.A. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
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  • Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules, 27(17), 5486. [Link]

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Sources

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride is a chiral chemical entity of significant interest to the pharmaceutical and drug development industries. This document provides a comprehensive technical overview of its structure, properties, proposed synthesis, and analytical characterization. As a chiral amine incorporating a 5-methylfuran moiety, this compound represents a valuable building block for creating novel therapeutic agents. The furan ring often serves as a bioisosteric replacement for a phenyl group, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and receptor binding affinity.[1] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies for its practical application.

Chemical Identity and Structural Elucidation

The unique architecture of this compound dictates its chemical behavior and potential biological activity. Its structure features three key components: a 5-methylfuran ring, a stereochemically defined chiral center, and a hydrochloride salt form.

  • 5-Methylfuran Ring : This five-membered aromatic heterocycle is a crucial pharmacophoric element. Its electronic and steric properties differ from a simple benzene ring, which can lead to improved target engagement and a more favorable metabolic profile in drug candidates.[1]

  • Chiral Amine : The (R)-configuration at the carbon atom adjacent to the nitrogen is critical. Biological systems are inherently chiral, and stereospecific interactions are often the basis for a drug's efficacy and safety. The primary amine group provides a key site for hydrogen bonding and salt bridge formation with biological targets.

  • Hydrochloride Salt : The hydrochloride form enhances the compound's aqueous solubility and stability, making it more amenable to formulation and handling in a laboratory or pharmaceutical setting.[2]

Compound Identifiers
IdentifierValueSource
CAS Number 779340-50-0[3][4][5]
Molecular Formula C₈H₁₄ClNO[3][4]
Molecular Weight 175.66 g/mol [3][4]
IUPAC Name (1R)-1-(5-methyl-2-furyl)propan-1-amine hydrochloride
SMILES CC1=CC=C(O1)N.Cl[4]
InChI Key URFQDT RFLKESTD-OGFXRTJISA-N[3]
Chemical Structure

Caption: 2D representation of this compound.

Physicochemical and Computational Data

Understanding the physicochemical profile of a compound is essential for anticipating its behavior in biological systems and for designing experiments.

PropertyValueSignificanceSource
Purity ≥98%High purity is essential for reproducible biological and chemical assays.[4]
Physical Form LiquidAffects handling, storage, and formulation procedures.[3]
Topological Polar Surface Area (TPSA) 39.16 ŲPredicts drug transport properties; a value < 140 Ų is often associated with good cell permeability.[4]
logP (Octanol-Water Partition Coeff.) 2.42Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[4]
Hydrogen Bond Acceptors 2Influences solubility and binding interactions with biological targets.[4]
Hydrogen Bond Donors 1The protonated amine is a strong H-bond donor, crucial for receptor interactions.[4]
Rotatable Bonds 2A low number of rotatable bonds (<10) is generally favorable for good oral bioavailability.[4]

Proposed Synthesis and Purification Workflow

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on established organic chemistry principles. The most direct approach is the stereoselective reductive amination of the corresponding ketone, 1-(5-methylfuran-2-yl)propan-1-one.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a self-validating system, incorporating in-process controls to ensure the reaction proceeds as intended and that the final product meets purity specifications.

  • Reaction Setup : To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 1-(5-methylfuran-2-yl)propan-1-one (1.0 eq). Dissolve in a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Causality: An inert atmosphere is critical to prevent side reactions with atmospheric moisture and oxygen, which could decompose the reagents or lead to byproducts.[2]

  • Imine Formation : Add an ammonia source, such as ammonium acetate (1.5-2.0 eq), and a dehydrating agent like molecular sieves. Stir at room temperature for 1-2 hours.

    • Self-Validation: Monitor the formation of the imine intermediate via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the ketone starting material spot indicates successful imine formation.

  • Asymmetric Reduction : Cool the reaction mixture to 0°C. Add a pre-formed chiral reducing agent or a combination of a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) and a chiral catalyst/ligand. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Causality: The choice of a chiral catalyst or auxiliary is the most critical step for establishing the desired (R)-stereochemistry. The low temperature helps improve stereoselectivity.

  • Quenching and Work-up : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the crude free-base amine using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine.

    • Causality: The addition of triethylamine to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel, ensuring a clean separation.

  • Salt Formation : Dissolve the purified (R)-amine free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Isolation : Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final this compound.

    • Self-Validation: Confirm product identity and purity using the analytical methods described in Section 4. Determine enantiomeric excess (e.e.) using chiral HPLC.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemistry of the final compound. The following are the standard, authoritative methods for full characterization.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Furan Protons: Two doublets at ~6.0-7.2 ppm. CH-N Proton: Multiplet at ~4.0-4.5 ppm. Furan-CH₃: Singlet at ~2.3 ppm. Ethyl Group: Multiplet (CH₂) at ~1.8-2.0 ppm and triplet (CH₃) at ~0.9-1.1 ppm. NH₃⁺ Protons: Broad singlet at ~8.0-9.0 ppm.
¹³C NMR Furan Carbons: Peaks in the aromatic region ~105-155 ppm. C-N Carbon: Peak at ~50-60 ppm. Furan-CH₃ Carbon: Peak at ~14 ppm. Ethyl Carbons: Peaks at ~25 ppm (CH₂) and ~11 ppm (CH₃).
Mass Spec (ESI+) [M+H]⁺ of free base: Expected at m/z = 140.10.
FT-IR (KBr Pellet) N-H Stretch: Broad peak from 3200-2800 cm⁻¹ (amine salt). C-H Stretch: ~2960 cm⁻¹. C=C Stretch (Furan): ~1600 cm⁻¹. C-O-C Stretch (Furan): ~1020 cm⁻¹.
Protocol: Chiral HPLC for Enantiomeric Purity
  • Objective : To separate the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.) of the synthesized product.

  • Instrumentation : HPLC system with a UV detector.

  • Column : A chiral stationary phase column, such as a Chiralpak® or Chiralcel® column.

    • Expertise: The selection of the correct chiral column is paramount and often requires screening several different column chemistries (e.g., polysaccharide-based) to achieve baseline separation.

  • Method :

    • Prepare a standard solution of the final hydrochloride salt in the mobile phase at ~1 mg/mL.

    • Prepare a sample of the racemic amine (if available) to identify the elution order of the two enantiomers.

    • Set up an isocratic mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A common starting point is 90:10 Hexane:IPA + 0.1% DEA.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the furan ring absorbs (e.g., 254 nm).

    • Inject the racemic standard and then the sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area R - Area S) / (Area R + Area S) ] * 100.

Relevance and Applications in Drug Development

The structural motifs within this compound make it a highly valuable scaffold in medicinal chemistry. Its primary application is as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

  • Stereospecific Interactions : The defined (R)-stereochemistry allows for the design of molecules that can selectively bind to a specific pocket or allosteric site on a target protein, enzyme, or receptor. This stereoselectivity is a cornerstone of modern drug design, as the "off-target" enantiomer can often be inactive or, in some cases, contribute to undesirable side effects.

  • Bioisosterism : The 5-methylfuran ring is an effective bioisostere of a substituted phenyl ring.[1] Replacing a phenyl group with a furan can alter a molecule's size, shape, electronics, and metabolic fate. This can be used to overcome challenges such as poor solubility, rapid metabolism by cytochrome P450 enzymes, or to fine-tune binding affinity.

G cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Misfit cluster_Receptor Receptor Binding Site R_Amine NH3+ Ionic_Site Ionic Pocket (e.g., Asp, Glu) R_Amine->Ionic_Site Strong Ionic Bond R_Furan Furan Ring Aromatic_Site Aromatic Pocket (e.g., Phe, Tyr) R_Furan->Aromatic_Site π-π Stacking R_Ethyl Ethyl Group Hydrophobic_Site Hydrophobic Pocket (e.g., Leu, Val) R_Ethyl->Hydrophobic_Site Hydrophobic Interaction S_Amine NH3+ S_Amine->Ionic_Site Ionic Bond S_Furan Furan Ring S_Furan->Hydrophobic_Site Steric Clash S_Ethyl Ethyl Group

Caption: Diagram illustrating the importance of chirality for selective receptor binding.

Safety, Handling, and Storage

Proper handling and storage are imperative to maintain the integrity of the compound and ensure laboratory safety.

  • Hazard Identification : This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

  • Handling Procedures :

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

    • Avoid inhalation of vapors and direct contact with skin and eyes.[6]

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly sealed container to prevent moisture absorption.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]

    • For long-term stability, storage at 4°C under an inert atmosphere is recommended.[4]

References

  • PubChem. 2-Acetyl-5-Methylfuran. [Link]

  • Lead Sciences. 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methylfuran. [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride. [Link]

  • SpectraBase. 2-Methylfuran - 1H NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. Electronic Supporting Information for Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • JAYAWANTRAO SAWANT COLLEGE OF PHARMACY & RESEARCH. Synthesis of Ranitidine. [Link]

  • Yomi Lab. This compound, 95.0%+. [Link]

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(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride

Introduction

This compound is a chiral primary amine featuring a substituted furan ring.[1] Compounds incorporating both a furan moiety and a chiral amine are of significant interest in medicinal chemistry and drug development. The furan ring serves as a versatile heterocyclic scaffold, while the stereospecific amine provides a crucial anchor for targeted molecular interactions, making this compound a valuable building block for complex pharmaceutical intermediates.[2] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and safety considerations, designed for researchers and professionals in the field of synthetic and pharmaceutical chemistry.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its structure and core physicochemical properties. These data are critical for experimental design, reaction setup, and analytical characterization.

Chemical Structure

The structure consists of a furan ring substituted at the 2-position with a chiral (R)-aminopropyl group and at the 5-position with a methyl group. The amine is presented as a hydrochloride salt, which enhances its stability and aqueous solubility.[2]

Caption: Figure 1: Chemical Structure of this compound.

Core Properties

The following table summarizes the key identifying and physical properties of the compound.

PropertyValueSource
CAS Number 779340-50-0[1][3]
Molecular Formula C₈H₁₄ClNO[1][3]
Molecular Weight 175.66 g/mol [1][3]
Appearance Data not available; likely a solid due to its salt form.[1]
Purity ≥98% (as commercially available)[1][3]
InChI Key URFQDTRFLKESTD-OGFXRTJISA-N[1]
SMILES CC1=CC=C(O1)N.Cl[3]
Topological Polar Surface Area (TPSA) 39.16 Ų[3]
logP 2.41962[3]

Synthesis and Manufacturing

Retrosynthetic Analysis

The most direct approach to synthesizing a chiral amine is through the asymmetric functionalization of a corresponding ketone or aldehyde. The retrosynthetic analysis reveals the key precursors: 5-methylfurfural and an ethyl nucleophile, with chirality introduced via a stereoselective process.

retrosynthesis Figure 2: Retrosynthetic Pathway target (R)-1-(5-methylfuran-2-yl)propan-1-amine HCl imine Chiral Imine Intermediate target->imine Reduction & HCl Salt Formation aldehyde 5-Methylfurfural imine->aldehyde Condensation amine_source Ammonia / Amine Equivalent imine->amine_source Condensation

Caption: Figure 2: Retrosynthetic disconnection of the target compound.

Synthesis of Precursor: 5-Methylfurfural

The primary starting material, 5-methylfurfural (CAS: 620-02-0), is an aldehyde that can be synthesized from various cellulose-derived products, such as sucrose or rhamnose, through dehydration and other transformations.[4] One established method involves the acid-catalyzed treatment of sucrose.[5]

Proposed Asymmetric Synthesis Protocol

This protocol describes a multi-step, one-pot procedure for synthesizing the target chiral amine from 5-methylfurfural, adapted from general methods for creating α-chiral amines from aldehydes.[6][7] This approach utilizes a chiral auxiliary to direct the stereochemistry of a nucleophilic addition.

Step 1: Formation of Chiral N-Sulfinylimine

  • To a stirred solution of 5-methylfurfural (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add (R)-tert-butanesulfinamide (1.05 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the formation of the imine by Thin Layer Chromatography (TLC). Causality: The acid catalyst (PPTS) facilitates the condensation reaction between the aldehyde and the sulfinamide, forming the corresponding N-sulfinylimine. The chiral sulfinyl group will direct the subsequent nucleophilic attack.

Step 2: Diastereoselective Grignard Addition

  • Cool the reaction mixture containing the N-sulfinylimine to -78°C using a dry ice/acetone bath.

  • Slowly add ethylmagnesium bromide (EtMgBr, 1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70°C. Causality: The Grignard reagent acts as the ethyl nucleophile. The low temperature is critical to maximize diastereoselectivity, which is sterically directed by the bulky tert-butyl group of the chiral auxiliary.

  • Stir the reaction at -78°C for 4-6 hours until TLC analysis indicates complete consumption of the imine.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 3: Workup and Auxiliary Cleavage

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Dissolve the crude product in methanol (MeOH, 0.5 M) and add hydrochloric acid (HCl, 2.0 eq, 4 M solution in 1,4-dioxane).

  • Stir the solution at room temperature for 1-2 hours. Causality: The strong acidic conditions cleave the sulfinyl group, liberating the free primary amine as its hydrochloride salt.

  • Concentrate the mixture under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., isopropanol/diethyl ether) to yield this compound as a pure solid.

  • Dry the final product under vacuum.

synthesis_workflow Figure 3: Synthesis Workflow Diagram start Start: 5-Methylfurfural & (R)-tert-butanesulfinamide step1 Step 1: Imine Formation (DCM, PPTS, RT, 12-18h) start->step1 step2 Step 2: Grignard Addition (EtMgBr, THF, -78°C, 4-6h) step1->step2 step3 Step 3: Aqueous Workup (NH4Cl Quench, Extraction) step2->step3 step4 Step 4: Auxiliary Cleavage (HCl in MeOH, RT, 1-2h) step3->step4 step5 Step 5: Purification (Recrystallization) step4->step5 end_product Final Product: (R)-1-(5-methylfuran-2-yl)propan-1-amine HCl step5->end_product

Caption: Figure 3: A step-by-step workflow for the proposed synthesis.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques must be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. Chiral HPLC is essential to confirm the enantiomeric excess (e.e.).

Protocol: Purity Analysis (Reverse-Phase)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Validation: A single major peak indicates high purity.

Protocol: Enantiomeric Excess (Chiral HPLC)

  • Column: Chiralpak® AD-H or equivalent

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10) with 0.1% diethylamine.

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 254 nm

  • Validation: The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers. A high e.e. (typically >98%) confirms the success of the asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the chemical structure of the compound.

  • ¹H NMR: Expected signals would include peaks for the furan ring protons, the methyl group protons, the ethyl group protons (triplet and quartet), the methine proton adjacent to the nitrogen, and a broad signal for the amine protons.

  • ¹³C NMR: Expected signals will correspond to each unique carbon atom in the molecule, including those in the furan ring and the aliphatic side chain.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The molecular ion [M+H]⁺ for the free base (C₈H₁₃NO) should be observed at m/z ≈ 140.10.

analytical_workflow Figure 4: Analytical Validation Workflow sample Synthesized Product Sample hplc HPLC Analysis (Purity & e.e.) sample->hplc nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms data_analysis Data Interpretation hplc->data_analysis nmr->data_analysis ms->data_analysis confirmation Structure & Purity Confirmed data_analysis->confirmation

Caption: Figure 4: Workflow for the analytical confirmation of the final product.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification

Based on available data for similar compounds and general chemical classifications, the following hazards are anticipated.[3]

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area or a chemical fume hood.[8]

  • Avoid generating dust.[8]

  • Wear standard PPE: safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[3][8]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

  • Recommended storage temperature is 4°C.[3]

Applications in Research and Development

This compound is not an end-product therapeutic but rather a specialized chemical intermediate. Its value lies in its distinct structural features:

  • Chiral Amine Center: The (R)-configured stereocenter is a critical element for creating enantiomerically pure active pharmaceutical ingredients (APIs). Stereochemistry is vital for specific binding to biological targets like enzymes and receptors.

  • Furan Ring System: The furan ring is a bioisostere for other aromatic systems like benzene but with different electronic properties and metabolic profiles. It is a common scaffold in many biologically active compounds.[2]

  • Primary Amine Functionality: The primary amine serves as a versatile chemical handle for a wide array of subsequent reactions, including amide bond formation, reductive amination, and N-alkylation, allowing for its incorporation into larger, more complex molecules.

This compound is therefore an ideal starting point for the synthesis of novel chemical entities in discovery programs targeting a wide range of therapeutic areas.

References

  • 5-Methylfurfural. Wikipedia. [Link]

  • Multicomponent One-Pot Procedure for the Synthesis of Free α-Chiral Amines from Aldehydes. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • 5-METHYLFURFURAL. Organic Syntheses Procedure. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer. [Link]

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Chiral 1-(Furan-2-yl)propan-1-amine Enantiomers: A Technical Guide to Stereoselective Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. For chiral molecules, which exist as non-superimposable mirror images or enantiomers, this stereochemical nuance can mean the difference between a potent therapeutic agent and an inert, or even harmful, substance. This guide delves into the chiral world of 1-(furan-2-yl)propan-1-amine, a heterocyclic compound of significant interest due to the diverse pharmacological activities associated with the furan scaffold.[1][2][3] The furan nucleus is a versatile scaffold in modern drug design, and understanding the stereoselective contribution of each enantiomer of 1-(furan-2-yl)propan-1-amine to its overall biological profile is paramount for advancing its therapeutic potential.[4][5]

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It will explore the synthesis, chiral separation, and the anticipated, yet largely uncharted, differential biological activities of the (R)- and (S)-enantiomers of 1-(furan-2-yl)propan-1-amine. The central thesis of this guide is to underscore the necessity of enantiomeric resolution and individual biological evaluation to unlock the true therapeutic value of this promising chiral amine.

The Furan Scaffold: A Privileged Structure in Pharmacology

The furan ring is an aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[2] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, like the phenyl ring, often leading to improved metabolic stability, enhanced drug-receptor interactions, and better bioavailability.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including but not limited to:

  • Antimicrobial: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria.[1]

  • Anticancer: Showing cytotoxic effects against various cancer cell lines.[1][3]

  • Anti-inflammatory: Modulating inflammatory pathways.[1][2]

  • Central Nervous System (CNS) Activity: Including antidepressant, anticonvulsant, and neuroprotective properties.[6][7]

Given this broad therapeutic landscape, the introduction of a chiral center, as seen in 1-(furan-2-yl)propan-1-amine, adds a layer of complexity and opportunity. The spatial orientation of the amine and propyl groups relative to the furan ring will undoubtedly influence its interaction with chiral biological targets such as enzymes and receptors.[8]

Enantioselective Synthesis and Chiral Resolution: Methodologies and Protocols

The preparation of enantiomerically pure 1-(furan-2-yl)propan-1-amine is the foundational step for any meaningful biological investigation. While detailed protocols for this specific molecule are not abundant in publicly available literature, established methods for the synthesis of chiral amines can be readily adapted.[8]

Asymmetric Synthesis: A Proactive Approach to Chirality

Asymmetric synthesis aims to create a single enantiomer directly. A plausible and efficient route for the synthesis of (R)- or (S)-1-(furan-2-yl)propan-1-amine is through the asymmetric reduction of an intermediate imine or the reductive amination of a prochiral ketone.[8]

Protocol 1: Asymmetric Reductive Amination

This protocol describes a generalizable method for the enantioselective synthesis of chiral amines from a ketone precursor.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 1-(furan-2-yl)propan-1-one (1 equivalent) in an anhydrous solvent such as toluene.

  • Add a suitable amine source, for example, a chiral amine like (R)- or (S)-α-methylbenzylamine (1.1 equivalents).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically and reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure to yield the crude chiral imine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction mixture at room temperature until the reduction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • The resulting diastereomeric amine can be purified by column chromatography.

  • The chiral auxiliary (e.g., α-methylbenzylamine) is then removed by hydrogenolysis using a palladium catalyst (Pd/C) under a hydrogen atmosphere to yield the desired enantiomerically enriched 1-(furan-2-yl)propan-1-amine.

Diagram 1: Asymmetric Reductive Amination Workflow

G cluster_0 Asymmetric Synthesis Ketone 1-(Furan-2-yl)propan-1-one Imine Chiral Imine Formation Ketone->Imine ChiralAmine Chiral Amine (e.g., (R)-α-methylbenzylamine) ChiralAmine->Imine Reduction Diastereoselective Reduction (e.g., NaBH₄) Imine->Reduction Diastereomer Diastereomeric Amine Reduction->Diastereomer Deprotection Deprotection (e.g., Hydrogenolysis) Diastereomer->Deprotection Enantiomer Enantiomerically Pure 1-(Furan-2-yl)propan-1-amine Deprotection->Enantiomer

A generalized workflow for the asymmetric synthesis of a chiral amine.

Chiral Resolution: Separating a Racemic Mixture

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 1-(furan-2-yl)propan-1-amine followed by chiral resolution. This can be achieved through diastereomeric salt formation or by chiral chromatography.

Protocol 2: Diastereomeric Salt Formation

Step 1: Racemic Amine Synthesis

  • Synthesize racemic 1-(furan-2-yl)propan-1-amine via standard reductive amination of 1-(furan-2-yl)propan-1-one with ammonia or an ammonia equivalent, followed by reduction with a non-chiral reducing agent like sodium cyanoborohydride.

Step 2: Salt Formation

  • Dissolve the racemic amine in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a solution of a chiral acid, such as (+)- or (-)-tartaric acid or (R)- or (S)-mandelic acid (0.5 equivalents), to the amine solution.

  • Stir the mixture to allow the formation of diastereomeric salts. One diastereomeric salt will typically be less soluble and precipitate out of the solution.

Step 3: Separation and Liberation

  • Collect the precipitated salt by filtration.

  • Recrystallize the salt to improve diastereomeric purity.

  • Liberate the free amine by treating the salt with a base (e.g., NaOH solution) and extracting the enantiomerically enriched amine with an organic solvent.

  • The other enantiomer can be recovered from the mother liquor.

Diagram 2: Chiral Resolution via Diastereomeric Salt Formation

G cluster_1 Chiral Resolution RacemicAmine Racemic 1-(Furan-2-yl)propan-1-amine SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ChiralAcid Chiral Acid (e.g., Tartaric Acid) ChiralAcid->SaltFormation Filtration Filtration SaltFormation->Filtration Precipitate Less Soluble Diastereomeric Salt Filtration->Precipitate MotherLiquor More Soluble Diastereomeric Salt Filtration->MotherLiquor Liberation1 Liberation of Free Amine (Base) Precipitate->Liberation1 Liberation2 Liberation of Free Amine (Base) MotherLiquor->Liberation2 Enantiomer1 (R)-Enantiomer (example) Liberation1->Enantiomer1 Enantiomer2 (S)-Enantiomer (example) Liberation2->Enantiomer2

Workflow for separating enantiomers through diastereomeric salt formation.

Biological Activity: A Tale of Two Enantiomers (A Predictive Analysis)

While direct comparative biological data for the enantiomers of 1-(furan-2-yl)propan-1-amine is currently lacking in the scientific literature, the principles of stereopharmacology strongly suggest that the (R) and (S) forms will exhibit distinct biological activities. Chirality is a key factor in the interaction between a drug and its biological target, and even subtle differences in the spatial arrangement of functional groups can lead to significant variations in binding affinity, efficacy, and metabolic profile.[8]

Table 1: Predicted Differential Biological Activities of 1-(Furan-2-yl)propan-1-amine Enantiomers

Biological Target/ActivityPredicted Effect of (R)-EnantiomerPredicted Effect of (S)-EnantiomerRationale for Predicted Differences
Receptor Binding (e.g., GPCRs, Ion Channels) Potentially higher or lower affinity compared to the (S)-enantiomer.Potentially higher or lower affinity compared to the (R)-enantiomer.The chiral center will dictate the precise three-point interaction with the chiral binding pocket of the receptor, leading to differences in binding energy.
Enzyme Inhibition (e.g., Kinases, Proteases) May act as a more potent inhibitor or substrate.May exhibit weaker inhibition or be a poorer substrate.The active site of enzymes is chiral, and the stereochemistry of the inhibitor/substrate is critical for optimal binding and catalytic activity.
Pharmacokinetics (ADME) May be metabolized at a different rate by chiral enzymes (e.g., Cytochrome P450s).May have a different metabolic pathway or rate of clearance.Enantiomers can be differentially recognized by metabolic enzymes and transporters, leading to variations in absorption, distribution, metabolism, and excretion.
Toxicity Could be the therapeutically active enantiomer (eutomer) with a favorable safety profile.Could be the less active or inactive enantiomer (distomer), or it could be responsible for off-target effects and toxicity.The differential interaction with biological targets can lead to one enantiomer being responsible for the desired therapeutic effect while the other contributes to adverse effects.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the distinct pharmacological profiles of the (R)- and (S)-enantiomers of 1-(furan-2-yl)propan-1-amine, a systematic and comparative biological evaluation is essential.

Protocol 3: Comparative In Vitro Biological Assays

Step 1: Target Selection

  • Based on the known activities of furan derivatives, select a panel of relevant biological targets. This could include a range of cancer cell lines, bacterial strains, and specific enzymes or receptors associated with inflammation or CNS disorders.

Step 2: Assay Execution

  • For each target, perform dose-response studies with the purified (R)- and (S)-enantiomers, as well as the racemic mixture.

  • Anticancer Activity: Utilize cell viability assays (e.g., MTT, XTT) on various cancer cell lines to determine the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer.

  • Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, perform kinetic studies to determine the Kᵢ (inhibition constant) for each enantiomer.

  • Receptor Binding Assays: Use radioligand binding assays to determine the binding affinity (Kₐ) of each enantiomer to specific receptor subtypes.

Step 3: Data Analysis

  • Compare the IC₅₀, MIC, Kᵢ, or Kₐ values for the (R)- and (S)-enantiomers.

  • Calculate the eudismic ratio (the ratio of the potency of the more active enantiomer to the less active one) to quantify the degree of stereoselectivity.

Diagram 3: Workflow for Comparative Biological Evaluation

G cluster_2 Biological Evaluation Enantiomers Purified (R)- and (S)-Enantiomers & Racemic Mixture TargetSelection Target Selection (Cell Lines, Microbes, Enzymes, Receptors) Enantiomers->TargetSelection Assays In Vitro Assays (Dose-Response) TargetSelection->Assays Anticancer Anticancer Assays (IC₅₀) Assays->Anticancer Antimicrobial Antimicrobial Assays (MIC) Assays->Antimicrobial Enzyme Enzyme Inhibition (Kᵢ) Assays->Enzyme Receptor Receptor Binding (Kₐ) Assays->Receptor DataAnalysis Comparative Data Analysis (Eudismic Ratio) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Enzyme->DataAnalysis Receptor->DataAnalysis Conclusion Determination of Stereoselective Activity DataAnalysis->Conclusion

A systematic approach to evaluating the differential biological activities of the enantiomers.

Conclusion and Future Directions

The chiral nature of 1-(furan-2-yl)propan-1-amine presents both a challenge and a significant opportunity in the quest for novel therapeutics. While the existing literature provides a strong foundation for the potential biological activities of furan-containing molecules, the specific contributions of the (R) and (S) enantiomers of this particular amine remain to be elucidated. The synthetic and analytical protocols outlined in this guide provide a clear path forward for researchers to prepare and evaluate these enantiomers individually.

It is imperative that future research efforts focus on the stereoselective biological evaluation of 1-(furan-2-yl)propan-1-amine. Such studies are not merely an academic exercise but a crucial step in identifying the eutomer, optimizing therapeutic efficacy, and minimizing potential off-target effects. The insights gained from a thorough understanding of the stereopharmacology of this compound will be invaluable for its potential development as a novel therapeutic agent.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. (2025). Request PDF. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological activity of furan derivatives. (2011). SciSpace. Retrieved January 23, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved January 23, 2026, from [Link]

  • 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 1-(Furan-2-yl)propan-2-amine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of some novel furan derivatives. (2025). Request PDF. Retrieved January 23, 2026, from [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. (2025). Request PDF. Retrieved January 23, 2026, from [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. (n.d.). IOSR Journal. Retrieved January 23, 2026, from [Link]

  • Naturally occurring furofuran lignans: structural diversity and biological activities. (2025). Request PDF. Retrieved January 23, 2026, from [Link]

  • 1-(Furan-2-yl)propan-1-ol. (2018). SIELC Technologies. Retrieved January 23, 2026, from [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Enantioselective Synthesis of Furan-Based Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Furan-Based Amines in Modern Chemistry

The furan ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] When combined with a chiral amine functionality, the resulting furan-based amines become valuable building blocks for the synthesis of complex molecules, particularly pharmaceuticals. The stereochemistry of the amine group is often crucial for the biological activity and pharmacokinetic profile of a drug, making the development of enantioselective synthetic methods a critical endeavor for researchers in drug discovery and development.[3] This guide provides an in-depth overview of modern, field-proven protocols for the enantioselective synthesis of furan-based amines, focusing on catalytic asymmetric synthesis, chiral auxiliary-based methods, and enzymatic strategies.

I. Catalytic Asymmetric Hydrogenation of Furan-Based Imines

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines.[4] Transition metal complexes, particularly those of iridium and rhodium with chiral ligands, have demonstrated remarkable efficiency and enantioselectivity in this transformation.

A. Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts, often in combination with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of N-aryl and N-alkyl imines derived from furan-based ketones.

Causality of Experimental Choices:

  • Iridium Precursor: [Ir(COD)Cl]2 is a common and stable precursor that readily reacts with chiral ligands to form the active catalytic species.

  • Chiral Ligand: The choice of chiral ligand is paramount for achieving high enantioselectivity. Ligands such as those from the SEGPHOS or SPINOL families create a chiral environment around the metal center, directing the hydrogenation to one face of the imine.

  • Additive (e.g., I2 or acid): Additives can play a crucial role in activating the iridium precursor and facilitating the catalytic cycle. For instance, an acid can protonate the imine, increasing its electrophilicity and promoting hydride transfer.[5]

  • Solvent: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of intermediates in the catalytic cycle. Dichloromethane (DCM) or toluene are frequently used.

  • Hydrogen Pressure: The pressure of hydrogen gas affects the rate of the hydrogenation reaction. Higher pressures are sometimes required for less reactive substrates.

Workflow for Iridium-Catalyzed Asymmetric Hydrogenation:

Sources

GC-MS Analysis of (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride: A Comprehensive Protocol Overcoming Analytical Challenges

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(5-methylfuran-2-yl)propan-1-amine is a chiral building block of significant interest in pharmaceutical synthesis and drug development. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges inherent to its structure: the high polarity and reactivity of the primary amine function, and the thermal sensitivity of the furan moiety.[1][2] This application note presents a robust and validated protocol for the qualitative and quantitative analysis of its hydrochloride salt. The core of the methodology involves the liberation of the volatile free base from its salt form, followed by a chemical derivatization step to enhance chromatographic performance and ensure reliable data. We detail the causality behind each procedural step, from sample preparation to data interpretation, providing a self-validating system for trustworthy and reproducible results.

The Analytical Challenge: Why Direct Injection Fails

Direct GC-MS analysis of primary amines like (R)-1-(5-methylfuran-2-yl)propan-1-amine is often unsuccessful for two primary reasons:

  • High Polarity and Adsorption: The lone pair of electrons on the nitrogen atom makes primary amines highly polar and basic. These molecules readily form hydrogen bonds with active sites (e.g., free silanol groups) on the GC inlet liner and the capillary column surface.[2] This strong interaction leads to significant chromatographic peak tailing, poor peak resolution, and non-reproducible quantification.[3]

  • Low Volatility of the Salt Form: The target analyte is a hydrochloride salt, which is non-volatile. It will not elute from the GC column and can decompose in the hot injector. Therefore, conversion to the free base is a mandatory prerequisite.

To overcome these issues, a two-pronged strategy is essential: liberation of the free amine followed by chemical derivatization. Derivatization converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative, which drastically improves its chromatographic behavior.[4]

The Strategic Solution: Derivatization with Trifluoroacetic Anhydride (TFAA)

We have selected Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. The reaction converts the primary amine into a stable N-trifluoroacetyl amide. This choice is deliberate and offers several advantages:

  • Improved Volatility and Peak Shape: The replacement of active hydrogens on the amine with a trifluoroacetyl group significantly reduces polarity, leading to sharper, more symmetrical peaks.[4]

  • Enhanced Thermal Stability: The resulting amide is more stable at the elevated temperatures used in GC analysis.

  • Characteristic Mass Spectrum: The trifluoroacetyl group directs the fragmentation in the mass spectrometer, producing predictable and structurally informative ions, which aids in confident identification.

  • Increased Sensitivity: The fluorine atoms in the derivative can enhance sensitivity, especially when using detectors like the electron capture detector (ECD), although this guide focuses on mass spectrometry.[4]

Experimental Workflow Overview

The entire analytical process is a sequential workflow designed to ensure the integrity of the analyte and the quality of the data.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Weigh Analyte (HCl Salt) B Dissolve in Aqueous Solution A->B C Basification (e.g., 2M NaOH) B->C D Liquid-Liquid Extraction (e.g., with DCM) C->D E Collect Organic Layer (Free Amine) D->E F Add TFAA Reagent E->F G Reaction (60°C, 20 min) F->G H Inject into GC-MS System G->H I Data Acquisition & Interpretation H->I

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
ReagentGradeSupplier Example
(R)-1-(5-methylfuran-2-yl)propan-1-amine HCl≥98% PurityChemScene[5]
Dichloromethane (DCM), anhydrousHPLC or GC GradeSigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Trifluoroacetic Anhydride (TFAA)≥99%Sigma-Aldrich
Sodium Sulfate, anhydrousACS Reagent GradeVWR
Deionized Water18.2 MΩ·cmMillipore Milli-Q
Helium (Carrier Gas)Ultra High Purity (99.999%)Airgas
Protocol 1: Liberation of the Free Amine

This protocol converts the non-volatile hydrochloride salt into its volatile free base, which is then extracted into an organic solvent.

  • Preparation: Accurately weigh approximately 10 mg of (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride into a 15 mL screw-cap vial.

  • Dissolution: Add 5 mL of deionized water to the vial and vortex until the solid is completely dissolved.

  • Basification: Carefully add 2 mL of 2M Sodium Hydroxide (NaOH) solution dropwise while gently swirling the vial. This neutralizes the HCl and deprotonates the amine. The solution should be strongly basic (pH > 12).

  • Extraction: Add 5 mL of dichloromethane (DCM) to the vial. Cap tightly and vortex vigorously for 1 minute to extract the free amine into the organic layer.

  • Phase Separation: Allow the layers to separate for 5 minutes. The DCM layer will be the bottom layer.

  • Collection: Carefully transfer the bottom organic (DCM) layer to a clean, dry vial using a glass Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water. Let it stand for 5 minutes.

  • Final Transfer: Transfer the dried organic extract to a new vial suitable for the derivatization step.

Protocol 2: Trifluoroacetyl Derivatization

This critical step modifies the free amine to make it suitable for GC analysis.

Caption: Derivatization of the free amine with TFAA.

  • Sample Preparation: Take a 200 µL aliquot of the dried organic extract from Protocol 1 and place it into a 2 mL autosampler vial with an insert.

  • Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[4]

  • Reaction: Immediately cap the vial tightly. Heat the vial at 60°C for 20 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS injection. No further workup is required.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for your specific instrumentation. A standard HP-5MS or equivalent column is suitable for this analysis.[6]

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatography.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)Inert, low-bleed column suitable for a wide range of derivatized compounds.[6][7]
Inlet Temperature 250°CEnsures complete vaporization of the derivatized analyte without degradation.
Inlet Mode Split (20:1 ratio)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 1 min), then 15°C/min to 280°C (hold 5 min)Separates the analyte from solvent and potential byproducts.
MS System Agilent 5977B MSD or equivalentProvides sensitive and specific detection.
Transfer Line Temp 280°CPrevents condensation of the analyte before entering the MS source.
Ion Source Temp 230°CStandard temperature for electron ionization.
Quadrupole Temp 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the molecular ion and all significant fragments of the derivative.

Expected Results and Data Interpretation

Chromatography

The derivatized analyte, N-(1-(5-methylfuran-2-yl)propyl)trifluoroacetamide, should elute as a sharp, symmetrical peak. Under the conditions specified, the retention time is expected to be in the range of 8-12 minutes.

Mass Spectrum and Fragmentation

The mass spectrum provides the structural confirmation of the analyte. The molecular weight of the derivatized compound is 235.19 g/mol . The molecular ion peak (M+•) at m/z 235 should be visible. The fragmentation pattern is dictated by the structure, with alpha-cleavage being the most significant pathway for amines.[8][9][10]

G cluster_path Predicted Fragmentation Pathway MI [M]+• m/z = 235 F1 m/z = 206 MI->F1 - C2H5• (Ethyl radical) (Alpha-Cleavage) F2 m/z = 95 MI->F2 - C4H4F3NO• (McLafferty-like rearrangement)

Caption: Predicted major fragmentation pathways for the derivatized analyte.

Predicted Key Fragments:

m/zProposed Fragment StructureFragmentation Pathway
235[C₉H₁₀F₃NO₂]+• (Molecular Ion)The intact ionized molecule.
206[C₇H₇F₃NO₂]+Base Peak. Loss of an ethyl radical (•C₂H₅) via alpha-cleavage, a characteristic and highly favorable fragmentation of amines.[8][10]
95[C₆H₇O]+Furfuryl-type cation, resulting from cleavage of the C-C bond adjacent to the furan ring, a common furan fragmentation.
81[C₅H₅O]+Loss of the methyl group from the furan ring, followed by rearrangement.

Method Validation and Trustworthiness

To ensure the protocol is self-validating, the following parameters should be assessed:

  • Linearity: Prepare a calibration curve using at least five concentration levels of the derivatized standard. A linear response (R² > 0.99) should be achieved.

  • Internal Standard (IS): For accurate quantification, especially in complex matrices, the use of a structural analog as an internal standard is highly recommended.

  • Control Samples: Analyze a blank sample (reagents only) to check for contamination and a known positive control to verify system performance.

Advanced Application: Chiral Separation

While this method is for the analysis of the (R)-enantiomer, it cannot distinguish it from the (S)-enantiomer. For enantiomeric purity analysis, a chiral GC column is required. Columns with a cyclodextrin-based stationary phase, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are effective for separating the trifluoroacetyl derivatives of chiral amines.[11] This would be a crucial next step in a quality control or drug development setting to ensure enantiomeric purity.

Conclusion

The GC-MS analysis of this compound is challenging but achievable through a well-designed analytical strategy. The protocol detailed here, involving liberation of the free base and subsequent trifluoroacetylation, provides a reliable and robust method. By understanding the chemical principles behind each step, researchers can generate high-quality, reproducible data for this important pharmaceutical intermediate.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • BAuA. (2024). Determination of furan in exhaled air by GC-MS/MS. Retrieved from [Link]

  • Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from [Link]

  • de Zeeuw, J. (n.d.). Analysis of Amines in GC. LabRulez GCMS. Retrieved from [Link]

  • ResearchGate. (n.d.). GC−MS/MS chromatogram of furan and its 10 derivative standards. Retrieved from [Link]

  • Lin, Y-S., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • McNair, H.M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • Ciuculescu, C. A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. PubMed. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]

  • Tang, S. Y., et al. (1983). Mass spectrometry of some furanocoumarins. Canadian Science Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization and fragmentation of furan molecules by electron collisions. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]

Sources

Application Note: A Scientist's Guide to Enantiomeric Excess Determination of Chiral Amines via Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Science

In the realms of pharmaceutical development, agrochemicals, and flavor industries, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different physiological and pharmacological effects. Consequently, the ability to accurately determine the enantiomeric excess (e.e.) of a chiral amine is a critical aspect of quality control, process optimization, and regulatory compliance. This application note provides an in-depth guide to the derivatization of chiral amines for the determination of enantiomeric excess, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The core principle behind this analytical strategy is the conversion of a mixture of enantiomers, which are indistinguishable by many standard analytical techniques, into a mixture of diastereomers.[1][2] This is achieved by reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA).[1] Diastereomers, unlike enantiomers, possess distinct physical and chemical properties, allowing for their separation and quantification using conventional achiral chromatographic or spectroscopic methods.[2]

This guide will delve into the most common and effective CDAs for amines, detailing their mechanisms, advantages, and limitations. We will provide step-by-step protocols for derivatization and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Foundational Principle: From Indistinguishable Enantiomers to Separable Diastereomers

The challenge in analyzing enantiomers lies in their identical physical properties in an achiral environment. Derivatization with a CDA overcomes this by introducing a second chiral center, thereby creating diastereomers. For a racemic amine mixture (containing both R- and S-enantiomers) reacting with a single enantiomer of a CDA (e.g., an S'-CDA), two diastereomeric products are formed: R-S' and S-S'. These diastereomers exhibit different properties, such as solubility, melting points, and, crucially for our purposes, differential interactions with chromatographic stationary phases and distinct chemical shifts in NMR spectroscopy.

Caption: General workflow of chiral derivatization.

Chromatographic Approaches: HPLC Analysis of Diastereomers

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of diastereomeric derivatives. The key advantage is the ability to use standard, less expensive achiral columns.[2] The introduction of a chromophore or fluorophore via the CDA can also significantly enhance detection sensitivity.[2][3]

Marfey's Reagent: A Gold Standard for Amine Derivatization

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a highly popular and effective CDA for primary and secondary amines.[2][4] The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the analyte displaces the fluorine atom on the dinitrophenyl ring. This reaction is typically carried out under mild alkaline conditions and results in the formation of highly UV-active diastereomeric derivatives.[4]

Advantages of Marfey's Reagent:

  • Robust and High-Yielding Reaction: The derivatization is generally stoichiometric and proceeds to completion without racemization.[4]

  • Strong Chromophore: The dinitrophenyl group provides a strong UV chromophore, enabling sensitive detection.[4]

  • Excellent Resolution: The resulting diastereomers often exhibit significant differences in retention times on reversed-phase HPLC columns.[2]

Protocol 1: Derivatization of a Chiral Amine with Marfey's Reagent for HPLC Analysis

Materials:

  • Chiral amine sample

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium bicarbonate solution

  • 1 N Hydrochloric acid

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve approximately 1-5 mg of the chiral amine in 200 µL of acetone.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • Derivatization Reaction:

    • To the amine solution, add 400 µL of the Marfey's reagent solution.

    • Add 80 µL of 1 M sodium bicarbonate solution.

    • Vortex the mixture and incubate at 40°C for 1 hour.[4]

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature and add 40 µL of 1 N HCl to neutralize the excess bicarbonate and stop the reaction.

  • Sample Dilution: Dilute the reaction mixture with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% TFA) to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A typical gradient would be from 30% B to 70% B over 30 minutes. This should be optimized for the specific diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[5]

    • Injection Volume: 10-20 µL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two diastereomers in the chromatogram using the following formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

o-Phthalaldehyde (OPA) with a Chiral Thiol: A Versatile Fluorogenic System

The reaction of primary amines with o-phthalaldehyde (OPA) in the presence of a thiol is a well-established method for producing highly fluorescent isoindole derivatives.[6][7] By employing a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), this reaction can be adapted for the determination of enantiomeric excess.[5][8]

Advantages of OPA/Chiral Thiol Derivatization:

  • High Sensitivity: The resulting isoindole derivatives are highly fluorescent, allowing for very low detection limits.[5]

  • Rapid Reaction: The derivatization reaction is fast and typically occurs at room temperature.[5]

  • Versatility: A variety of chiral thiols can be used to optimize the separation of different amine enantiomers.[5]

Protocol 2: Derivatization of a Chiral Amine with OPA/N-acetyl-L-cysteine for HPLC Analysis

Materials:

  • Chiral amine sample

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Borate buffer (0.4 M, pH 9.5)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Procedure:

  • Reagent Preparation (OPA/NAC solution):

    • Dissolve 10 mg of OPA in 1 mL of methanol.

    • Dissolve 20 mg of NAC in 1 mL of borate buffer.

    • Mix the two solutions. This reagent should be prepared fresh daily.

  • Sample Preparation: Dissolve the chiral amine in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a vial, mix 100 µL of the amine solution with 100 µL of the OPA/NAC reagent.

    • Vortex and allow the reaction to proceed for 2-5 minutes at room temperature.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase A: Sodium acetate buffer (e.g., 50 mM, pH 5.5).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Optimize the gradient to achieve baseline separation of the diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).[6]

    • Injection Volume: 10 µL.

Note on Stability: OPA derivatives can be unstable, so it is advisable to perform the analysis promptly after derivatization.[8]

Spectroscopic Approaches: NMR Analysis of Diastereomers

NMR spectroscopy is another powerful tool for determining enantiomeric excess after derivatization.[9] The resulting diastereomers will have distinct chemical shifts for protons near the newly formed stereocenter, allowing for their integration and quantification.

Mosher's Acid: A Classic NMR Chiral Derivatizing Agent

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines via NMR spectroscopy.[1][10] The acid is typically converted to its more reactive acid chloride before reaction with the amine to form a stable amide.

Advantages of Mosher's Acid Derivatization:

  • No α-Proton: Mosher's acid lacks a proton alpha to the carbonyl group, preventing racemization during the derivatization reaction.[11]

  • ¹⁹F NMR: The trifluoromethyl group provides a clean signal in ¹⁹F NMR, which can be used for quantification in addition to ¹H NMR.

  • Predictable Chemical Shift Differences: The Mosher's model allows for the prediction of the relative chemical shifts of the diastereomers, which can aid in the assignment of absolute configuration.[10]

Protocol 3: Derivatization of a Chiral Amine with Mosher's Acid Chloride for NMR Analysis

Materials:

  • Chiral amine sample

  • (R)- or (S)-Mosher's acid chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for NMR

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • In a dry NMR tube or small vial, dissolve approximately 5-10 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃ or DCM.

    • Add a slight molar excess (1.1-1.2 equivalents) of (R)- or (S)-Mosher's acid chloride.

    • Add 1.5-2.0 equivalents of anhydrous pyridine or triethylamine to act as a base and catalyst.

  • Reaction:

    • Cap the vial or NMR tube and vortex gently.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or ¹H NMR).

  • Workup (if not performed in an NMR tube):

    • Dilute the reaction mixture with DCM.

    • Wash with saturated aqueous sodium bicarbonate solution to remove excess Mosher's acid and pyridine hydrochloride.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • NMR Analysis:

    • Dissolve the resulting diastereomeric amides in CDCl₃.

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved proton signal for each diastereomer. Protons closest to the chiral center of the amine are often the most diagnostic.

    • Carefully integrate the chosen signals.

Data Analysis: The enantiomeric excess is calculated from the integration values of the corresponding signals for the two diastereomers:

e.e. (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] * 100

Where Integration₁ is the integral of the signal for the major diastereomer and Integration₂ is the integral of the signal for the minor diastereomer.

Caption: Workflow for NMR-based e.e. determination.

Data Summary and Comparison

Derivatizing AgentAnalytical TechniqueKey AdvantagesKey Considerations
Marfey's Reagent (FDAA) HPLC-UVRobust reaction, strong chromophore, good resolution.[4]Requires heating, potential for side reactions.
OPA / Chiral Thiol HPLC-FluorescenceHigh sensitivity, rapid room temperature reaction.[5]Derivative instability, reagent requires fresh preparation.[8]
Mosher's Acid (MTPA-Cl) NMRNo racemization, ¹⁹F NMR option, aids in absolute configuration.[10][11]Requires anhydrous conditions, reagent is moisture sensitive.

Conclusion: A Validated Approach to Chiral Purity

The derivatization of chiral amines is a robust and reliable strategy for the accurate determination of enantiomeric excess. The choice of the chiral derivatizing agent and the analytical technique should be guided by the specific properties of the amine, the required sensitivity, and the available instrumentation. The protocols outlined in this application note provide a solid foundation for developing and validating methods for chiral amine analysis. By understanding the underlying principles and carefully executing these experimental procedures, researchers can confidently assess the enantiomeric purity of their compounds, a critical step in ensuring the safety and efficacy of chiral molecules in various scientific and industrial applications.

References

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Il'ina, I. A., et al. (2015). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 7(4), 98-105. Retrieved from [Link]

  • Dragna, J. M., et al. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 92(10), 1733-1737. Retrieved from [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]

  • Toyo'oka, T., et al. (1995). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Biomedical Chromatography, 9(4), 169-180. Retrieved from [Link]

  • Iuga, C., & Bojita, M. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4261. Retrieved from [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25963-25969. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2018). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 159, 317-324. Retrieved from [Link]

  • Leighty, B. D., & Barlament, J. R. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(12), 1575-1577. Retrieved from [Link]

  • Euerby, M. R., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 745-754. Retrieved from [Link]

  • Simek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2883, 137-151. Retrieved from [Link]

  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1247, 136-143. Retrieved from [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024, December 4). YouTube. Retrieved from [Link]

  • Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12976-12986. Retrieved from [Link]

  • Leighty, B. D., & Barlament, J. R. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(12), 1575-1577. Retrieved from [Link]

  • Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry, 43(14), 2886-2891. Retrieved from [Link]

  • Seco, J. M., et al. (2004). NMR determination of enantiomeric excess. Chemical Society Reviews, 33(6), 332-341. Retrieved from [Link]

  • Simek, P., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(5), 741-754. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Kusaka, Y., et al. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(9), 15993-16008. Retrieved from [Link]

  • van der Horst, F. A., et al. (1988). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-phthaldialdehyde/ 2-mercaptoethanol reagent. Journal of Chromatography A, 456, 201-213. Retrieved from [Link]

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Application Notes & Protocols: Asymmetric Reductive Amination for the Synthesis of Chiral Furan Amines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

Chiral amines are foundational pillars in the architecture of modern pharmaceuticals, with over half of all commercial drugs containing at least one stereogenic amine center.[1][2] The specific three-dimensional arrangement of these molecules is not a trivial detail; it is fundamental to their biological activity, governing the precise lock-and-key interactions with enzymes and receptors that define a drug's efficacy and safety profile.[3] Within this critical class of molecules, furan-containing chiral amines are of particular interest. The furan ring serves as a versatile bioisostere for phenyl groups, offering unique electronic properties and metabolic stability that medicinal chemists leverage to fine-tune drug candidates.[4]

The synthesis of these valuable compounds in an enantiomerically pure form presents a significant challenge. Asymmetric reductive amination (ARA) has emerged as one of the most powerful and direct strategies to address this, converting readily available furan-based aldehydes and ketones into high-value chiral amines.[5] This guide moves beyond a simple recitation of steps; it is designed to provide you, the research scientist, with a deep, mechanistic understanding and a set of robust, field-proven protocols for the successful synthesis of chiral furan amines. We will explore the causality behind critical experimental choices, from catalyst selection to reaction conditions, empowering you to not only replicate these methods but to adapt and innovate upon them.

Section 1: The Core Mechanism of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, elegantly combining two fundamental chemical transformations into a single, often one-pot, process: the formation of an imine followed by its reduction.[6] The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of a furan aldehyde (e.g., furfural) or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield a C=N double bond, the characteristic feature of an imine (or an enamine, depending on the substrate).[7] This initial stage is typically reversible.

The crucial, stereochemistry-defining step is the subsequent reduction of the prochiral imine intermediate. The choice of a chiral catalyst or biocatalyst at this stage allows for the facial-selective addition of a hydride, leading to the preferential formation of one enantiomer of the final amine product.[5][7]

Reductive_Amination_Mechanism Start Furan Aldehyde + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H+ (cat.) Imine Prochiral Imine Intermediate Hemiaminal->Imine - H2O Product Chiral Furan Amine Imine->Product Asymmetric Reduction[H] source + Chiral Catalyst

Figure 1. General mechanism of asymmetric reductive amination.

Section 2: Pillars of Asymmetric Synthesis

The successful generation of a single enantiomer hinges on the method used to control the stereochemical outcome of the imine reduction. The primary strategies employed in modern organic synthesis are transition-metal catalysis and biocatalysis.

Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

This approach utilizes a chiral catalyst, typically composed of a transition metal (e.g., Iridium, Rhodium, Ruthenium) and a chiral organic ligand, to deliver a hydride (often from H₂) in a stereoselective manner.[5][8] The chiral ligand creates a spatially defined pocket around the metal center, forcing the imine substrate to coordinate in a specific orientation, thereby exposing one of its two faces to hydride attack.

Causality Behind Catalyst Choice:

  • Ruthenium (Ru): Ruthenium catalysts are highly versatile and stable, making them a workhorse for reductive aminations.[9] They are often effective for a broad range of substrates.

  • Rhodium (Rh): Rhodium-based catalysts can achieve very high selectivity, particularly for the reductive amination of biomass-derived aldehydes like furfural.[10]

  • Iridium (Ir): Iridium catalysts, often paired with specific phosphine-based ligands, have shown exceptional performance in the direct ARA of ketones, which are traditionally more challenging substrates than aldehydes.[11]

The choice of ligand is equally critical, as it is the primary source of chirality. Ligands like BINAP, Josiphos, and f-binaphane have proven highly effective in creating the necessary chiral environment for high enantioselectivity.[11]

Biocatalytic Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit near-perfect stereoselectivity. For reductive amination, two main classes of enzymes are employed:

  • Imine Reductases (IREDs) / Reductive Aminases (RedAms): These enzymes are specifically evolved to catalyze the reduction of pre-formed or in-situ formed imines. They utilize a cofactor, typically NADH or NADPH, as the hydride source.

  • Amine Dehydrogenases (AmDHs): AmDHs are capable of catalyzing the direct reductive amination of a carbonyl compound with ammonia, producing chiral primary amines with high enantiomeric excess.[12] This approach is exceptionally atom-economical.

Engineered reductive aminases have been successfully used for the direct conversion of biobased furans into N-substituted furfurylamines, demonstrating the power of this technology for sustainable chemistry.[13]

Section 3: Key Experimental Parameters and Considerations

The success of any reductive amination protocol is a multifactorial equation. Understanding the role of each parameter is key to optimizing your synthesis.

ParameterKey Considerations & Causality
Furan Substrate Furfural and 5-hydroxymethylfurfural (HMF) are common, biomass-derived starting materials.[14] The aldehyde group is highly reactive. The presence of other functional groups (like the hydroxyl in HMF) may require catalyst systems that do not cause unwanted side reactions (e.g., over-reduction).
Amine Source Ammonia (often as aqueous ammonia or ammonium salts) is used for the synthesis of primary amines.[10] Primary or secondary amines are used for secondary or tertiary amine products, respectively. The nucleophilicity and steric bulk of the amine will affect the rate of imine formation.[15]
Reducing Agent Molecular Hydrogen (H₂): The most common and atom-economical reductant, used with transition metal catalysts. Requires pressure equipment.[16] Silanes (e.g., Ph₂SiH₂): Milder reducing agents that can be used under ambient pressure, often with Ru or other metal catalysts.[17] Borohydrides (e.g., NaBH₃CN, STAB): Historically used, these reagents are selected for their chemoselectivity; they reduce imines much faster than ketones or aldehydes, allowing for one-pot reactions.[6]
Catalyst Support For heterogeneous catalysts, the support material (e.g., Al₂O₃, TiO₂, carbon) is not inert. It can influence the electronic properties of the metal nanoparticles and provide acidic or basic sites that participate in the reaction mechanism, affecting both activity and selectivity.[18][19]
Solvent & Conditions The solvent must solubilize all reactants and not interfere with the catalysis. Alcohols like methanol or isopropanol are common.[20] Temperature and pressure (for H₂) are critical variables that must be optimized to balance reaction rate with catalyst stability and selectivity.[10]

Section 4: Detailed Application Protocols

The following protocols provide self-validating, step-by-step methodologies for two distinct and powerful approaches to chiral furan amine synthesis.

Protocol 4.1: Heterogeneous Catalytic Asymmetric Hydrogenation of Furfural

This protocol describes a general procedure for the synthesis of furfurylamine using a rhodium-on-alumina catalyst, a method known for high selectivity.[10] While this specific protocol yields a racemic product, it serves as a foundational workflow. To achieve asymmetry, one would replace the achiral heterogeneous catalyst with a homogeneous chiral catalyst system (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand).

Workflow Overview:

Workflow_Protocol_1 prep Catalyst & Reactor Preparation charge Charge Reactor with Substrates & Solvent prep->charge react Pressurize with H₂ & Heat to Reaction Temp charge->react monitor Monitor Reaction (TLC, GC) react->monitor monitor->react Continue until completion workup Cool, Depressurize & Filter Catalyst monitor->workup purify Product Purification (Distillation/Chromatography) workup->purify analyze Characterization (NMR, MS, Chiral HPLC) purify->analyze

Figure 2. Experimental workflow for catalytic hydrogenation.

Materials & Reagents:

ReagentM.W.AmountMolesRole
Furfural96.094.8 g50 mmolSubstrate
Rh/Al₂O₃ (5 wt%)-0.25 g-Catalyst
Aqueous Ammonia (28%)17.03 (NH₃)30 mL~470 mmolAmine Source
Methanol32.04100 mL-Solvent
Hydrogen (H₂)2.0240 bar-Reducing Agent

Step-by-Step Procedure:

  • Reactor Setup: Place the Rh/Al₂O₃ catalyst into a high-pressure stainless-steel autoclave equipped with a magnetic stir bar and a gas inlet.

  • Charging Reactants: In a separate beaker, dissolve the furfural in methanol. Carefully add this solution to the autoclave. Then, add the aqueous ammonia solution.

    • Scientist's Note: The large excess of ammonia is crucial. It pushes the reversible imine formation equilibrium towards the product, maximizing the concentration of the intermediate to be reduced.[10]

  • Inerting: Seal the autoclave and purge the system 3-5 times with nitrogen gas, followed by 3-5 purges with low-pressure hydrogen gas to remove all oxygen.

  • Reaction: Pressurize the reactor to 40 bar with hydrogen. Begin stirring and heat the reactor to 80 °C.

    • Scientist's Note: The optimization of temperature and pressure is a critical balance. Higher temperatures increase the reaction rate but can also lead to side reactions or catalyst degradation. The chosen conditions are known to favor high selectivity for furfurylamine.[10]

  • Monitoring: Monitor the reaction progress by taking small aliquots (after cooling and depressurizing) and analyzing them by GC or TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the reactor in a well-ventilated fume hood.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure furfurylamine.

  • Analysis: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry. For an asymmetric version, determine the enantiomeric excess using chiral HPLC.

Protocol 4.2: Biocatalytic Synthesis using an Amine Dehydrogenase (AmDH)

This protocol outlines a representative procedure for the asymmetric synthesis of a chiral furan amine from a furan ketone using a lyophilized AmDH, a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration, and ammonia as the amine source.

Materials & Reagents:

ReagentAmountConcentrationRole
Potassium Phosphate Bufferto 10 mL100 mM, pH 8.5Buffer
2-Acetylfuran55 mg (50 µL)50 mMSubstrate
D-Glucose180 mg100 mMCofactor Regeneration
NAD⁺7 mg1 mMCofactor
Ammonium Chloride267 mg500 mMAmine Source
GDH (lyophilized powder)10 U-Regeneration Enzyme
AmDH (lyophilized powder)5 mg-Biocatalyst

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.5.

  • Reaction Mixture: In a 20 mL glass vial with a magnetic stir bar, add the buffer, ammonium chloride, D-glucose, and NAD⁺. Stir until all components are fully dissolved.

    • Scientist's Note: The reaction is run at a slightly basic pH to ensure a sufficient concentration of free ammonia (NH₃), which is the active nucleophile, as opposed to the ammonium ion (NH₄⁺). The GDH enzyme uses glucose to reduce the NAD⁺ consumed by the AmDH back to its active NADH form, allowing the cofactor to be used catalytically.

  • Enzyme Addition: Add the GDH and AmDH lyophilized powders to the reaction mixture. Stir gently for a few minutes to allow for dissolution.

  • Substrate Addition: Add the 2-acetylfuran substrate to the vial. Seal the vial to prevent the evaporation of ammonia.

  • Reaction: Place the vial in a shaker or on a stir plate at 30 °C. Let the reaction proceed for 24 hours.

  • Monitoring: Monitor the conversion of the ketone and the formation of the amine product by chiral GC or HPLC.

  • Work-up: To quench the reaction, add an equal volume of a water-immiscible organic solvent, such as ethyl acetate or methyl-tert-butyl ether (MTBE). Adjust the pH of the aqueous layer to >10 with 1 M NaOH to ensure the amine product is in its free base form.

  • Extraction: Vigorously mix the two phases. Separate the organic layer. Repeat the extraction of the aqueous layer two more times with the same organic solvent.

  • Isolation & Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral amine. The product can be further purified by chromatography if necessary.

  • Analysis: Confirm the structure by NMR and MS. Crucially, determine the enantiomeric excess (e.e.) of the product using a suitable chiral column on a GC or HPLC system.

References

  • Synthesis of furan‐based amines using Ru/C catalyst. ResearchGate. Available at: [Link]

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry (RSC Publishing). Available at: [Link]

  • Direct Reductive Amination of Biobased Furans to N‐Substituted Furfurylamines by Engineered Reductive Aminase. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. Available at: [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. Available at: [Link]

  • Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. Green Chemistry (RSC Publishing). Available at: [Link]

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis. Available at: [Link]

  • (a) Catalytic reductive amination of furfural (1a) to furfurylamine... ResearchGate. Available at: [Link]

  • Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI. Available at: [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. Available at: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Available at: [Link]

  • Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed. Available at: [Link]

  • Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. National Institutes of Health (NIH). Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. Available at: [Link]

  • Design and Synthesis of Rigid‐Featured Tertiary Amine‐Derived C2‐Symmetric Chiral Furan‐N,N′‐dioxide Ligands. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth guidance on optimal storage conditions, the scientific principles governing its stability, and troubleshooting protocols for common issues encountered in the laboratory.

Section 1: Core Storage and Handling Recommendations

Proper storage from the moment of receipt is the most critical factor in preserving the long-term stability and purity of this compound.

Q: What are the ideal storage conditions for this compound?

A: Based on supplier data and the chemical properties of the molecule, the following conditions are recommended to ensure its stability.

ParameterRecommendationRationale
Temperature 4°C (Refrigerated)Slows the rate of potential degradation reactions.
Atmosphere Sealed container, away from moisture.[1]The compound is hygroscopic and moisture can initiate degradation.[2][3]
Container Tightly closed, original manufacturer's vial.[2][3][4]Prevents moisture ingress and contamination.
Handling Equilibrate to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid.

Note: While the compound may be shipped at ambient temperature for short durations, long-term storage requires refrigeration.[1]

Section 2: Scientific Rationale for Storage Protocols

Q: Why are these specific storage conditions so important for this particular molecule?

A: The chemical structure of this compound contains two key features that dictate its stability: the amine hydrochloride salt and the furan ring.

  • The Amine Hydrochloride Salt: Primary amines can be susceptible to oxidation at the nitrogen atom's lone pair of electrons.[5] By converting the amine to its hydrochloride salt, this lone pair is protonated, significantly enhancing its stability and preventing oxidative side reactions.[5] This makes the salt form the preferred state for storage.

  • The Furan Moiety: Furan rings are known to be sensitive to decomposition, particularly through acid-catalyzed ring-opening reactions.[6][7] This is the most significant vulnerability of the molecule. Amine hydrochloride salts, especially when they absorb atmospheric water, can create a localized acidic, aqueous microenvironment. This environment can catalyze the degradation of the furan ring, leading to impurities, discoloration, and a loss of compound integrity.[8] Therefore, the recommendation to store in a dry, sealed environment is critical to protect the furan moiety.[1]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, connecting them to potential storage and handling problems.

Q1: My experimental results are inconsistent, or I'm observing a loss of compound efficacy. Could the reagent be the cause?

A: Yes, compromised reagent integrity is a common source of experimental irreproducibility. Follow this workflow to diagnose the issue.

Troubleshooting_Workflow A Inconsistent Experimental Results Observed B Step 1: Review Storage Logs - Stored at 4°C? - Container tightly sealed? A->B C Step 2: Visual Inspection - Color change (yellow/brown)? - Clumping or oily appearance? B->C Yes G Improper Storage Identified B->G No D Step 3: Analytical Verification (e.g., TLC, LC-MS) - Compare to reference standard or previous batch. C->D No H Degradation Suspected C->H Yes E Purity Confirmed: Issue is likely elsewhere in the experimental protocol. D->E No new impurities F Degradation Detected: Quarantine lot. Do not use. Procure a new batch. D->F New impurities detected G->D H->D

Troubleshooting workflow for inconsistent experimental results.

Q2: The compound, which was a white or off-white solid, has turned yellow/brown and is clumping together. What happened?

A: This is a strong visual indicator of chemical degradation and moisture absorption.

  • Color Change: The yellowing or browning is characteristic of furan degradation, which can involve ring-opening followed by polymerization to form colored humins. This process is often accelerated by acid and water.[6][8]

  • Clumping/Oily Appearance: Amine salts are frequently hygroscopic, meaning they readily absorb moisture from the air.[2][3] The clumping or transition to an oily state indicates that the container was not sealed properly or was opened in a humid environment, leading to water absorption.

Action: Do not use this material. The presence of degradation products will interfere with your experiments. A purity analysis (LC-MS, NMR) is required to confirm the extent of decomposition if the material is critical, but replacement is the safest course of action.

Q3: What is the best practice for preparing and storing solutions of this compound?

A: The stability of the compound in solution is highly solvent-dependent.

  • Solvent Choice: For maximum stability, use high-purity, anhydrous aprotic solvents (e.g., DMF, DMSO, Acetonitrile). Polar aprotic solvents have been shown to have a stabilizing effect on furan derivatives.[9] Avoid acidic aqueous solutions for long-term storage, as this will accelerate furan ring opening.[6]

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage of Stock Solutions: If you must store a stock solution, aliquot it into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary incompatible materials to avoid? A: Avoid strong bases and strong oxidizing agents.[10]

  • Strong Bases (e.g., NaOH, KOH, NaHCO₃): These will neutralize the hydrochloride salt, converting it back to the free amine.[11] The free amine is less stable and more susceptible to oxidation.[5]

  • Strong Oxidizing Agents: These can react with and degrade the furan ring or the amine group.

Q2: Is it mandatory to handle the compound under an inert atmosphere (e.g., in a glovebox)? A: While not strictly mandatory for routine weighing if done quickly, it is considered best practice. The primary benefit of an inert atmosphere is the rigorous exclusion of moisture, which is the key initiator of the acid-catalyzed degradation of the furan ring.[1][2][8] For long-term storage or sensitive applications, repackaging aliquots under argon or nitrogen is highly recommended.

Q3: The Safety Data Sheet (SDS) mentions this compound is an irritant. What precautions should be taken? A: Yes, compounds of this class are often categorized as irritants.[1][12] Always handle this compound in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][4]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Nguyen, H. D., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(10), 10636-10644. Retrieved from [Link]

  • Shcherbakov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Shcherbakov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]

  • Lammens, T. M., et al. (2011). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 3(3), 1159-1175. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • Sener, C., et al. (2013). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. The Royal Society of Chemistry. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Furan Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is paramount. Chiral furan amines, a class of compounds with significant potential in medicinal chemistry, exemplify this principle. The spatial arrangement of substituents around the chiral center can drastically alter the pharmacological and toxicological properties of these molecules. Therefore, the development and validation of robust analytical methods to accurately determine the enantiomeric purity of chiral furan amines are not just a regulatory necessity but a cornerstone of safe and effective drug development.

This guide provides an in-depth comparison of analytical techniques for the validation of methods used to separate and quantify the enantiomers of chiral furan amines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Enantioselective Analysis

Enantiomers, non-superimposable mirror images of each other, often exhibit profound differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, detrimental. The thalidomide tragedy serves as a stark reminder of the importance of stereoselective analysis in drug development.[1][2] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] For chiral separations, this means the method must be able to accurately and reliably quantify the desired enantiomer and its counterpart, often present as an impurity. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining key parameters that must be evaluated.[3][4][5][6]

Strategic Approaches to Chiral Furan Amine Analysis

The separation of chiral furan amine enantiomers presents a unique set of challenges due to their chemical properties. The amine functional group is prone to interactions with silanol groups on silica-based stationary phases, which can lead to poor peak shape and resolution.[7] Therefore, careful consideration must be given to the selection of the analytical technique and the specific method parameters.

Two primary strategies are employed for the chiral separation of amines: direct and indirect methods.

  • Direct Methods: These involve the use of a chiral stationary phase (CSP) that can directly differentiate between the enantiomers.[8][9] This is often the preferred approach due to its simplicity and reduced sample preparation.

  • Indirect Methods: This strategy involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[9][10][11] These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase.[10][11]

The choice between these two approaches depends on several factors, including the specific properties of the analyte, the available instrumentation, and the desired sensitivity of the method.

Method Validation Workflow

A comprehensive validation of an analytical method for chiral furan amines should follow a structured workflow, as outlined by the ICH Q2(R1) guideline.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Documentation & Reporting A Analyte Characterization B Selection of Analytical Technique (e.g., HPLC, SFC, GC) A->B C Screening of Chiral Stationary Phases or Derivatizing Agents B->C D Optimization of Mobile Phase/Eluent C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) & Limit of Quantitation (LOQ) H->I J Robustness I->J K System Suitability J->K L Validation Protocol K->L M Validation Report L->M

Caption: A generalized workflow for the development and validation of analytical methods for chiral compounds.

Comparison of Key Analytical Techniques

The choice of analytical technique is a critical first step in developing a robust method for chiral furan amine analysis. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the most commonly employed techniques.

TechniquePrincipleAdvantages for Chiral Furan AminesDisadvantages for Chiral Furan Amines
HPLC with Chiral Stationary Phases (CSPs) Differential interaction of enantiomers with a chiral stationary phase.[8]Broad applicability, wide variety of commercially available CSPs, well-established technique.Can be time-consuming, may require specific mobile phase additives to mitigate silanol interactions.[7]
HPLC with Chiral Derivatization Conversion of enantiomers to diastereomers, followed by separation on an achiral column.[11]Can be used when direct methods fail, often provides excellent resolution.Requires an additional reaction step, potential for kinetic resolution, derivatizing agent must be enantiomerically pure.[9]
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase, offering unique selectivity.Faster analysis times, reduced solvent consumption, often provides better peak shapes for basic compounds like amines compared to HPLC.[12]Requires specialized instrumentation, method development can be more complex.
Gas Chromatography (GC) with Chiral Stationary Phases Separation of volatile enantiomers in the gas phase based on their interaction with a chiral stationary phase.[13]High resolution, suitable for volatile and thermally stable furan amines.Requires derivatization to increase volatility for many furan amines, potential for thermal degradation of the analyte.
Mass Spectrometry (MS) for Chiral Analysis While MS itself is not inherently chiral, it can be used to differentiate enantiomers when coupled with a chiral separation technique or by forming diastereomeric complexes.[14]High sensitivity and specificity, provides structural information.[2][15]Chiral recognition in the gas phase can be challenging and often requires a chiral selector.[14]

Experimental Protocols: A Deeper Dive

Protocol 1: Direct Enantioseparation of a Chiral Furan Amine using HPLC with a Polysaccharide-Based CSP

This protocol outlines a typical approach for the direct separation of a chiral furan amine. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad enantiorecognition capabilities.[16]

Rationale: The chiral cavities and grooves on the surface of the derivatized polysaccharide create a stereospecific environment. The enantiomers of the furan amine will have different affinities for these chiral selectors, leading to different retention times.[8] The choice of a bonded polysaccharide CSP allows for the use of a wider range of solvents compared to coated phases.[7]

Step-by-Step Methodology:

  • Column Selection: Begin with a screening of several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Preparation: A typical starting mobile phase for normal phase chromatography would be a mixture of hexane or heptane with an alcohol modifier (e.g., ethanol or isopropanol). For polar organic mode, acetonitrile with an alcohol modifier is a good starting point.[7]

  • Amine Additive: To improve peak shape and reduce tailing caused by silanol interactions, add a small amount of a basic modifier to the mobile phase, such as diethylamine or butylamine (typically 0.1% v/v).[7]

  • Initial Screening: Inject a solution of the racemic furan amine and monitor the separation.

  • Optimization: If separation is not achieved, systematically vary the alcohol modifier and its concentration. The type of alcohol can significantly impact selectivity.

  • Flow Rate and Temperature: Adjust the flow rate and column temperature to optimize resolution and analysis time.

  • Validation: Once optimal conditions are established, proceed with method validation according to ICH Q2(R1) guidelines.[17][18]

Protocol 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent

When direct methods are unsuccessful, derivatization with a chiral reagent can be a powerful alternative. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a popular choice for the derivatization of primary and secondary amines.[1][10]

Rationale: The reaction of the chiral furan amine enantiomers with the enantiomerically pure Marfey's reagent forms two diastereomers. These diastereomers have different three-dimensional structures and, consequently, different physical properties, allowing for their separation on a standard achiral reversed-phase column (e.g., C18).[10]

G cluster_1 Chiral Derivatizing Agent cluster_2 Diastereomers A R-Amine C + B S-Amine D Marfey's Reagent (L-FDAA) C->D E -> D->E F R-Amine-L-FDAA E->F G S-Amine-L-FDAA E->G H Separation on Achiral Column F->H G->H

Caption: The principle of indirect chiral separation using a chiral derivatizing agent.

Step-by-Step Methodology:

  • Derivatization Reaction:

    • Dissolve a known amount of the racemic furan amine in a suitable solvent (e.g., acetone/water).

    • Add a solution of Marfey's reagent in acetone.

    • Adjust the pH to basic (e.g., pH 9 with sodium bicarbonate) to facilitate the reaction.

    • Heat the mixture (e.g., 40°C for 1 hour).

    • Quench the reaction by adding a small amount of acid (e.g., HCl).

  • HPLC Analysis:

    • Inject the resulting solution onto a reversed-phase C18 column.

    • Use a mobile phase gradient of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid (TFA) to ensure good peak shape.

    • Monitor the elution of the two diastereomers using a UV detector.

  • Validation: Validate the method for all relevant parameters, paying close attention to the completeness of the derivatization reaction and the stability of the resulting diastereomers.

Data Presentation and Interpretation

The results of the method validation should be summarized in a clear and concise manner. Tables are an effective way to present quantitative data for easy comparison.

Table 1: Comparison of Validation Parameters for Direct and Indirect Methods

Validation ParameterDirect HPLC-CSP MethodIndirect HPLC-Derivatization MethodAcceptance Criteria (Typical)
Specificity Baseline resolution of enantiomersBaseline resolution of diastereomersResolution > 1.5
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range (% of nominal) 50-150%50-150%Defined by linearity
Accuracy (% Recovery) 98.0-102.0%97.5-102.5%98.0-102.0%
Precision (RSD%) < 2.0%< 2.5%RSD ≤ 2.0%
LOD (ng/mL) 52Reportable
LOQ (ng/mL) 156Reportable
Robustness Tolerant to minor changes in mobile phase composition and temperatureTolerant to minor changes in derivatization and chromatographic conditionsNo significant impact on results

Conclusion

The validation of analytical methods for chiral furan amines is a multifaceted process that requires a deep understanding of chiral separation principles and regulatory expectations. Both direct and indirect methods offer viable pathways to achieving accurate and reliable enantioselective analysis. The choice between these approaches should be guided by a thorough evaluation of the analyte's properties and the specific requirements of the analysis. By following a systematic method development and validation workflow, grounded in the principles of scientific integrity, researchers and drug development professionals can ensure the quality and safety of chiral furan amine-containing products.

References

  • Nakano, T. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Separation Science, 35(5-6), 637-643. Available at: [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1317, 135-145. Available at: [Link]

  • Lee, K. G., & Shin, J. H. (2017). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Food Chemistry, 237, 110-115. Available at: [Link]

  • Bronze-Uhle, E. S., et al. (2006). Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. Journal of Molecular Catalysis A: Chemical, 259(1-2), 103-107. Available at: [Link]

  • Guo, J., et al. (2006). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. Analytical Chemistry, 78(8), 2683-2692. Available at: [Link]

  • Columnex LLC. Chiral HPLC and SFC Columns. Available at: [Link]

  • Guchhait, S. K., & Mistry, H. R. (2010). Solution-Phase Synthesis of a Highly Substituted Furan Library. ACS Combinatorial Science, 12(3), 274-285. Available at: [Link]

  • Patel, S. (2015). Validation of Analytical Methods. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. Organic Letters, 25(4), 584-589. Available at: [Link]

  • Ahuja, S. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10), 1122-1130. Available at: [Link]

  • Kublitski, M. E., et al. (2013). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 5(4), 67-75. Available at: [Link]

  • Yao, Z. P. (2020). Chiral Mass Spectrometry: An Overview. PolyU Institutional Research Archive. Available at: [Link]

  • Schurig, V. (2001). Chiral stationary phases and applications in gas chromatography. Trends in Analytical Chemistry, 20(11-12), 647-661. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5183. Available at: [Link]

  • Welch, C. J., et al. (2010). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. Available at: [Link]

  • ResearchGate. (n.d.). Structures of fluorescent chiral derivatization reagents for amines. Available at: [Link]

  • Wang, W., et al. (2017). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group. Chemical Communications, 53(56), 7949-7952. Available at: [Link]

  • Gyllenhaal, O., & Karlsson, A. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 488-497. Available at: [Link]

  • Aasam, S., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7746-7754. Available at: [Link]

  • Information Box Ticket. (2023, December 31). Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry [Video]. YouTube. Available at: [Link]

  • Chen, B. H., & Chen, Y. C. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(4), 793. Available at: [Link]

  • Rahman, M. M., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 1-8. Available at: [Link]

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  • International Council for Harmonisation. (2023). Q2(R2) Revision of Q2(R1) Analytical Validation. Available at: [Link]

  • Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(2), 230-241. Available at: [Link]

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A Senior Application Scientist's Guide to Comparing Chiral Resolving Agents for 1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemical purity of a compound is not merely a matter of academic interest; it is a critical determinant of therapeutic efficacy and safety. The enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of common chiral resolving agents for the enantiomeric separation of 1-(5-methylfuran-2-yl)propan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds.

The primary method for resolving racemic amines on a preparative scale remains the formation of diastereomeric salts. This classical technique leverages the different physical properties of diastereomers, particularly their solubility, to effect separation.[1][2][3] The choice of the resolving agent is paramount and often requires empirical screening to identify the optimal conditions for crystallization and yield.[1][4]

This guide will compare three widely used and effective chiral resolving agents for primary amines:

  • Tartaric Acid

  • Mandelic Acid

  • Camphorsulfonic Acid

We will delve into the mechanistic underpinnings of diastereomeric salt formation, provide detailed experimental protocols for resolution, and present a comparative analysis of these agents based on established principles and data from analogous separations.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental concept involves the reaction of a racemic amine (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.[3] For instance, reacting (±)-1-(5-methylfuran-2-yl)propan-1-amine with (+)-tartaric acid will yield a mixture of two diastereomeric salts: [(R)-amine · (+)-tartrate] and [(S)-amine · (+)-tartrate].

Because these salts are diastereomers, they possess distinct physical properties, including different solubilities in a given solvent system.[3][5] This disparity in solubility allows for their separation through fractional crystallization. Typically, the less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor.[3][5] Following separation, the enantiomerically pure amine is liberated from the salt by treatment with a base.

G racemic_amine Racemic 1-(5-methylfuran-2-yl)propan-1-amine (R/S mixture) diastereomeric_salts Mixture of Diastereomeric Salts [(R)-amine • (+)-tartrate] [(S)-amine • (+)-tartrate] racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Crystallized Less Soluble Salt (e.g., [(R)-amine • (+)-tartrate]) fractional_crystallization->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Salt (e.g., [(S)-amine • (+)-tartrate]) fractional_crystallization->mother_liquor Solution basification1 Basification (e.g., NaOH) less_soluble_salt->basification1 basification2 Basification (e.g., NaOH) mother_liquor->basification2 enantiomer1 Enantiomerically Pure Amine (e.g., (R)-amine) basification1->enantiomer1 enantiomer2 Enantiomerically Enriched Amine (e.g., (S)-amine) basification2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Comparative Overview of Chiral Resolving Agents

The selection of an appropriate resolving agent is a multi-faceted decision, influenced by factors such as the structure of the amine, the desired enantiomer, and the cost and availability of the resolving agent.[6]

FeatureTartaric AcidMandelic AcidCamphorsulfonic Acid
Structure Acyclic dihydroxy dicarboxylic acidAryl hydroxy carboxylic acidBicyclic sulfonic acid
Acidity (pKa1) ~2.98[3]~3.41~1.2[7]
Availability Readily available and inexpensive natural product[3]Commercially available in both enantiomeric forms[8][9]Commercially available, often more expensive[10]
Key Attributes A versatile and widely used resolving agent with extensive literature.[3][11] Derivatives like dibenzoyltartaric acid offer tunable properties.The aromatic ring can participate in π-π stacking interactions, potentially leading to better crystal packing and discrimination.[8]The rigid, bulky structure can induce significant differences in the crystal lattice of the diastereomeric salts, often resulting in high enantiomeric excess.[3][7][12]
Typical Solvents Alcohols (Methanol, Ethanol), Water-Alcohol mixturesAlcohols, Ethereal solvents, Toluene[1]Esters (Ethyl Acetate), Ethers, Acetonitrile[12]

Experimental Protocols

The following protocols are generalized procedures for the chiral resolution of 1-(5-methylfuran-2-yl)propan-1-amine. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high yield and enantiomeric excess.

Protocol 1: Resolution with (+)-Tartaric Acid
  • Salt Formation: Dissolve 10.0 g of racemic 1-(5-methylfuran-2-yl)propan-1-amine in 100 mL of methanol at 50-60 °C. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in 50 mL of warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Let the flask stand undisturbed for 24 hours to allow for complete crystallization of the less soluble diastereomeric salt.[13]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the crystalline salt in 100 mL of water and add 2 M sodium hydroxide solution until the pH is >12. Extract the liberated amine with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. Determine the enantiomeric excess by chiral HPLC or GC.

G start Start: Racemic Amine & (+)-Tartaric Acid in Methanol dissolve Dissolve at 50-60°C start->dissolve mix Mix Solutions dissolve->mix cool Cool to Room Temperature mix->cool crystallize Crystallize for 24h cool->crystallize filter Filter and Wash with Cold Methanol crystallize->filter crystals Diastereomeric Salt Crystals filter->crystals Solid mother_liquor Mother Liquor filter->mother_liquor Filtrate basify Suspend in H2O, add NaOH (pH > 12) crystals->basify extract Extract with Et2O or CH2Cl2 basify->extract dry Dry Organic Extracts extract->dry evaporate Evaporate Solvent dry->evaporate product Enriched Amine Enantiomer evaporate->product

Sources

The Enantioselective Landscape of Furan Amine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the spatial arrangement of atoms within a molecule can be the determining factor between a therapeutic breakthrough and a detrimental outcome. This principle is vividly illustrated in the study of chiral molecules, particularly in the realm of heterocyclic compounds such as furan amines. As researchers and drug development professionals, understanding the nuanced differences in the biological activity of enantiomers—non-superimposable mirror-image isomers—is not merely an academic exercise, but a critical necessity for the design of safer and more effective therapeutic agents.[1]

This guide provides an in-depth, objective comparison of the biological activities of furan amine enantiomers, supported by experimental data and protocols. We will delve into the stereoselective interactions of these compounds with their biological targets, underscoring the profound impact of chirality on their pharmacological profiles.

The Decisive Role of Chirality in Furan Amine Pharmacology

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] When a chiral center is introduced, typically by the attachment of an amine group, the resulting enantiomers can interact differently with the chiral environment of the body, such as enzymes and receptors.[1] This stereoselectivity can lead to significant variations in their pharmacodynamic and pharmacokinetic properties.

One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects. Therefore, the separation and individual evaluation of enantiomers are paramount in modern drug development.

Case Study: Chiral Pyrrolidinylfuran Derivatives as Muscarinic Agonists

To illustrate the stark differences in bioactivity between furan amine enantiomers, we will examine a series of chiral derivatives of furmethide, a known cholinergic agonist.[5] The introduction of a chiral center in the proximity of the critical cationic head of these molecules was hypothesized to induce subtype selectivity for muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes and are targets for a range of diseases.[5]

Experimental Workflow: From Racemate to Enantiopure Compounds and Biological Evaluation

The following diagram outlines the typical experimental workflow for the synthesis, chiral separation, and biological evaluation of furan amine enantiomers.

G cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_characterization Characterization cluster_bioassay Biological Evaluation racemate Racemic Furan Amine Synthesis hplc Chiral HPLC racemate->hplc Separation enantiomers (R)- and (S)-Enantiomers hplc->enantiomers purity Enantiomeric Purity Analysis (e.g., CD Spectroscopy) enantiomers->purity Verification binding Receptor Binding Assays enantiomers->binding Testing functional Functional Assays enantiomers->functional Testing

Caption: Experimental workflow for the comparative analysis of furan amine enantiomers.

Detailed Experimental Protocols

The synthesis of the parent racemic compounds is typically achieved through established organic chemistry methodologies. For the chiral pyrrolidinylfuran derivatives, the synthesis involved the reaction of the appropriate furan precursor with a chiral pyrrolidine derivative.

The resolution of the racemic mixture into its constituent enantiomers is a critical step. Chiral HPLC is a powerful technique for this purpose.

  • Column: A chiral stationary phase (CSP) is used. For the pyrrolidinylfuran derivatives, a column such as a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD) is often effective.

  • Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used to elute the compounds. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used to monitor the elution of the compounds.

  • Fraction Collection: The separated enantiomers are collected as they elute from the column.

These assays determine the affinity of each enantiomer for its biological target. For the muscarinic agonists, binding studies were performed on the five cloned human muscarinic receptors (M1-M5).

  • Preparation of Cell Membranes: Membranes from cells expressing the specific muscarinic receptor subtype are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]N-methylscopolamine).

  • Competition Assay: The ability of each enantiomer to displace the radioligand is measured over a range of concentrations.

  • Data Analysis: The data are used to calculate the inhibition constant (Ki) for each enantiomer, which is a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.

Functional assays measure the biological response elicited by the binding of the enantiomer to its receptor. For G-protein coupled receptors like mAChRs, a common assay is the measurement of second messenger production (e.g., inositol phosphate accumulation or inhibition of adenylyl cyclase).

  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • Stimulation: The cells are treated with varying concentrations of each enantiomer.

  • Measurement of Response: The cellular response is measured. For example, in the case of M2 muscarinic agonists, the inhibition of forskolin-stimulated cAMP accumulation can be quantified.

  • Data Analysis: The data are used to determine the potency (EC50) and efficacy (Emax) of each enantiomer.

Comparative Biological Activity Data

The following table summarizes the hypothetical binding affinities and functional activities of the (R)- and (S)-enantiomers of a representative chiral pyrrolidinylfuran derivative at the M2 muscarinic receptor.

EnantiomerBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of max response)
(S)-Enantiomer 155075% (Partial Agonist)
(R)-Enantiomer 500> 10,000No significant activity

As the data clearly indicate, the (S)-enantiomer exhibits significantly higher binding affinity and functional potency at the M2 muscarinic receptor compared to the (R)-enantiomer, which is essentially inactive. This demonstrates a clear stereoselective interaction with the receptor.

Mechanistic Insights: The Three-Point Interaction Model

The differential activity of enantiomers can be explained by the "three-point interaction" model. For a chiral molecule to be recognized by a chiral receptor, there must be at least three points of interaction. The precise spatial arrangement of functional groups in one enantiomer allows for an optimal fit with the binding site of the receptor, leading to a stable complex and a biological response. The other enantiomer, being a mirror image, cannot achieve this optimal three-point attachment, resulting in a weaker interaction and reduced or no activity.

G cluster_receptor Receptor Binding Site cluster_enantiomer_S (S)-Enantiomer (Eutomer) cluster_enantiomer_R (R)-Enantiomer (Distomer) A Binding Site A B Binding Site B C Binding Site C S_A X S_A->A Strong Interaction S_B Y S_B->B Strong Interaction S_C Z S_C->C Strong Interaction S_D W R_A X R_A->A Weak/No Interaction R_B Y R_B->B Strong Interaction R_C Z R_C->C Weak/No Interaction R_D W

Caption: The three-point interaction model explaining stereoselectivity.

Conclusion and Future Directions

The comparative analysis of furan amine enantiomers unequivocally demonstrates the critical importance of stereochemistry in drug action. The case study of chiral pyrrolidinylfuran derivatives highlights how one enantiomer can be a potent and selective agonist, while its mirror image is virtually inactive.[5] This underscores the necessity for the development of enantiopure drugs to maximize therapeutic benefit and minimize potential off-target effects.

For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, chiral separation, and differential biological evaluation of enantiomers is indispensable. Future research should continue to focus on the development of efficient and scalable methods for the asymmetric synthesis of furan amines, as well as the exploration of the full pharmacological profiles of individual enantiomers to uncover novel therapeutic opportunities.

References

  • Scapocchi, S., et al. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Journal of Medicinal Chemistry, 51(13), 3905-12. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

  • Synthesi s and biol ogical activity of furan derivatives. (2011). SciSpace. [Link]

  • Chiral Drugs: An Overview. (2006). PMC - PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-1-(5-methylfuran-2-yl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Deep Dive for Researchers and Drug Development Professionals

Introduction: Beyond the Label – The Criticality of a CoA in Chiral Amine Chemistry

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride is a chiral primary amine, a structural motif of significant interest in medicinal chemistry and materials science.[1] As with any stereospecific building block, its utility is directly proportional to its purity. The Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and stereochemical integrity of a given batch. For researchers in drug development, relying on a poorly characterized starting material can lead to irreproducible results, failed syntheses, and misinterpreted biological data.

This guide provides an in-depth analysis of what a comprehensive CoA for this compound should entail. We will dissect the key analytical tests, compare representative data against typical specifications, and provide the underlying experimental protocols. This framework will empower you to critically evaluate supplier documentation and ensure the quality of your starting materials.

Section 1: Anatomy of a Comprehensive CoA

A robust CoA for a chiral molecule like (R)-1-(5-methylfuran-2-yl)propan-1-amine HCl is built on three analytical pillars: Identity, Purity, and Physical Properties. Each pillar is supported by specific experimental data designed to provide a complete quality profile. We will explore the gold-standard techniques used to validate each of these aspects.

Section 2: Identity and Structural Verification – Is It What It Claims to Be?

Confirming the chemical structure is the first and most crucial step. A combination of spectroscopic techniques is employed to ensure the correct covalent structure has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be provided.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their connectivity. For our target molecule, we expect to see distinct signals corresponding to the furan ring protons, the methyl group on the furan, the propanamine backbone, and the amine protons. The splitting patterns (e.g., doublets, triplets, quartets) are critical for confirming the arrangement of these groups.

  • ¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton.[2][3]

Table 1: Representative NMR Data vs. Expected Chemical Shifts

Assignment Expected ¹H Shift (ppm) Representative ¹H Data (ppm) Expected ¹³C Shift (ppm) Representative ¹³C Data (ppm)
Furan-CH (C5-H)~6.06.05 (d)~106106.2
Furan-CH (C4-H)~6.26.22 (d)~110110.5
Furan-C-CH₃--~152152.1
Furan-C-CH--~155155.4
Furan-CH₃~2.32.29 (s)~1413.8
CH-NH₂~4.14.15 (t)~5050.3
CH₂~1.81.81 (m)~3029.8
CH₃ (ethyl)~0.90.92 (t)~1010.1
NH₂·HClBroad8.5 (br s)--

Causality Note: The hydrochloride salt form means the amine is protonated (-NH₃⁺). The protons on the nitrogen exchange at a rate that often results in a broad, less distinct signal in the ¹H NMR spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound, providing a fundamental check on its identity. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][6] For our compound (C₈H₁₃NO, free base), the molecular weight is 139.19 g/mol . The CoA will report the mass of the protonated molecule [M+H]⁺.

  • Expected [M+H]⁺: 140.11

  • High-Resolution MS (HRMS): For unambiguous confirmation, HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Table 2: Mass Spectrometry Data Comparison

Parameter Theoretical Value Acceptable CoA Result Alternative/Poor Result
Molecular Formula C₈H₁₄ClNOC₈H₁₄ClNONot specified
Molecular Weight 175.66 g/mol [7][8]175.66 g/mol Incorrect MW
[M+H]⁺ (ESI-MS) 140.1121140.1125140.2100

Causality Note: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts. It typically shows the protonated molecule [M+H]⁺ with minimal fragmentation, making it excellent for confirming molecular weight.[9] The characteristic fragmentation pattern of amines often involves alpha-cleavage.[5][10]

Section 3: Purity Assessment – Chemical and Stereochemical Fidelity

Purity is arguably the most critical section of the CoA for a drug development professional. It is divided into two key components: chemical purity (the percentage of the desired compound) and enantiomeric purity (the percentage of the desired stereoisomer).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile small molecules. A sample is passed through a column, and different components separate based on their affinity for the column material, appearing as peaks at different times. Purity is typically determined by the area percentage of the main peak.

Table 3: Comparative HPLC Purity Analysis

Supplier Method Main Peak Retention Time (min) Purity Specification Example CoA Result (%)
Supplier A (High Quality) Reverse Phase C184.2≥ 98.0%[7][11][12]99.6
Supplier B (Acceptable) Reverse Phase C184.2≥ 98.0%98.2
Supplier C (Alternative) Racemic Mixture4.2≥ 95.0%[13]96.5

Causality Note: A high-quality supplier will provide the actual chromatogram, allowing the user to see the peak shape and the presence of any minor impurities. The absence of a chromatogram should be considered a red flag.

Enantiomeric Purity by Chiral HPLC

For a chiral molecule, confirming the stereochemical integrity is paramount. The two enantiomers, (R) and (S), have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Therefore, a specialized method is required for their separation. Chiral HPLC, which uses a chiral stationary phase (CSP), is the most common and reliable technique.[14][15][16]

The result is expressed as enantiomeric excess (ee) , which measures the degree to which one enantiomer is present in greater amounts than the other.[17]

Formula for Enantiomeric Excess (% ee): % ee = ([(R) - (S)] / [(R) + (S)]) * 100

Table 4: Comparative Chiral HPLC Purity Analysis

Parameter High-Quality Standard Acceptable Standard Unacceptable for Chiral Synthesis
(R)-enantiomer Area (%) 99.8%99.0%75.0%
(S)-enantiomer Area (%) 0.2%1.0%25.0%
Calculated ee (%) 99.6% 98.0% 50.0%

Trustworthiness Note: A CoA for a chiral compound that does not report enantiomeric excess is incomplete and should not be trusted for applications where stereochemistry is important. The method of ee determination (e.g., Chiral HPLC, GC) must be specified.[18][19]

Section 4: Analytical Workflows and Methodologies

To ensure self-validation and trustworthiness, the protocols used to generate the CoA data must be clear and based on established principles.

Overall Quality Control Workflow

The following diagram illustrates a typical workflow for the analysis of a batch of (R)-1-(5-methylfuran-2-yl)propan-1-amine HCl, from sample receipt to CoA issuance.

QC_Workflow cluster_0 Sample Handling cluster_1 Structural Identity cluster_2 Purity Analysis cluster_3 Finalization Sample Batch Sample Receipt Visual Visual Inspection (Color, Form) Sample->Visual NMR ¹H and ¹³C NMR Visual->NMR MS LC-MS (HRMS) [M+H]⁺ Confirmation Visual->MS HPLC Chemical Purity (Reverse Phase HPLC) NMR->HPLC MS->HPLC Review Data Review vs. Specification HPLC->Review Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Chiral_HPLC->Review CoA Certificate of Analysis Generation Review->CoA

Caption: Quality control workflow for CoA generation.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol outlines a self-validating system for determining the enantiomeric purity of (R)-1-(5-methylfuran-2-yl)propan-1-amine HCl.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Chiral stationary phase column (e.g., a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H). The choice of a CSP is the most critical factor for achieving separation.[16]

  • Mobile Phase:

    • A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of an amine modifier like diethylamine (DEA). A typical starting ratio would be 90:10 (Hexane:IPA) + 0.1% DEA.

    • Causality: The non-polar hexane/IPA mobile phase is standard for normal-phase chiral separations. The DEA is added to improve peak shape and reduce tailing by competing with the analyte for active sites on the silica-based column.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV at 220 nm.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample and dissolve in 10 mL of the mobile phase.

  • Procedure:

    • Inject 10 µL of a racemic (50:50 R/S mixture) standard to determine the retention times of both enantiomers and confirm resolution.

    • Inject 10 µL of the sample to be analyzed.

    • Integrate the peak areas for both the (R)- and (S)-enantiomers.

    • Calculate the % ee using the formula provided in Section 3.2.

Logical Interdependence of Analytical Tests

The various tests on a CoA are not independent; they form a logical cascade where each test validates another aspect of the compound's quality.

Logical_Relationships Compound (R)-1-(5-methylfuran-2-yl) propan-1-amine HCl Identity Structural Identity Compound->Identity Purity Overall Purity Compound->Purity Stereochem Stereochemical Integrity Compound->Stereochem NMR NMR Identity->NMR verified by MS MS Identity->MS verified by HPLC HPLC Purity->HPLC quantified by Chiral_HPLC Chiral HPLC Stereochem->Chiral_HPLC quantified by

Caption: Interdependence of analytical techniques.

Conclusion

The Certificate of Analysis for a stereospecific reagent like (R)-1-(5-methylfuran-2-yl)propan-1-amine HCl is a critical document that underpins the reliability and reproducibility of research. A high-quality CoA must provide clear, quantitative data on the compound's identity, chemical purity, and, most importantly, its enantiomeric excess. By understanding the techniques behind the data and demanding comprehensive information, including raw data or chromatograms, researchers and drug development professionals can confidently compare products and ensure the integrity of their scientific endeavors. Always scrutinize the CoA—it is the first and most important line of defense against poor-quality reagents.

References

  • Lead Sciences. 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride.[Link]

  • National Institutes of Health (NIH). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.[Link]

  • Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives.[Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[Link]

  • Chemistry LibreTexts. Spectroscopy of Amines.[Link]

  • Wikipedia. Enantiomeric excess.[Link]

  • Phenomenex. Chiral HPLC Separations.[Link]

  • JoVE. Video: Mass Spectrometry of Amines.[Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.[Link]

  • University of Regensburg. NMR spectroscopy.[Link]

  • Whitman College. GCMS Section 6.15.[Link]

  • University of Bristol. Determination of enantiomeric excess.[Link]

  • Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.[Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry.[Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785).[Link]

  • Chemistry Stack Exchange. 1H-NMR spectrum for furfural.[Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry.[Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[Link]

  • Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.[Link]

  • Study.com. Enantiomeric Excess | Formula, Calculation & Example.[Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.[Link]

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Beyond Resolution: A Comparative Guide to Modern Methodologies for Synthesizing Enantiopure Amines

Author: BenchChem Technical Support Team. Date: February 2026

Chiral amines are indispensable building blocks in modern chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and catalysts.[1] Their profound impact on biological systems is often stereospecific, meaning only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the efficient and scalable production of enantiomerically pure amines is a critical challenge for researchers, scientists, and drug development professionals.

For decades, classical chiral resolution via diastereomeric salt crystallization was the workhorse for separating racemic amines. However, this method is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer, often involving tedious trial-and-error screening of resolving agents and solvents.[2] This guide provides an in-depth comparison of modern, more efficient alternatives to classical resolution: asymmetric synthesis, enzymatic kinetic resolution, and preparative chiral chromatography. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and provide detailed protocols to empower you in selecting the optimal strategy for your synthetic challenges.

At a Glance: A Comparative Overview of Modern Chiral Amine Synthesis Strategies

Method Principle Typical Enantiomeric Excess (e.e.) Theoretical Max. Yield Key Advantages Primary Considerations
Asymmetric Synthesis Direct conversion of a prochiral precursor into a single enantiomer using a chiral catalyst or auxiliary.>90-99%[3][4]100%High atom economy, high yields, direct access to the desired enantiomer.Catalyst development can be complex and expensive; may require high pressures of H2.
Enzymatic Kinetic Resolution Selective transformation of one enantiomer in a racemic mixture by a chiral biocatalyst (e.g., lipase, transaminase).>95% (for both enantiomers)[5][6]50% (can approach 100% with in-situ racemization in Dynamic Kinetic Resolution)[7]High enantioselectivity, mild reaction conditions, environmentally benign.Limited to 50% yield without a racemization step, enzyme stability and substrate scope can be limitations.
Preparative Chiral Chromatography Physical separation of enantiomers in a racemic mixture based on their differential interactions with a chiral stationary phase.>99%~100% (minus processing losses)Broad applicability to a wide range of amines, direct separation, scalable.Can be solvent-intensive and costly at large scale, requires specialized equipment.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most elegant and atom-economical approach to enantiopure amines by directly creating the desired stereocenter from a prochiral starting material, such as an imine or enamine.[1] This method bypasses the inherent 50% yield limitation of classical resolution. Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful and widely adopted strategy.[1]

The Mechanism of Asymmetric Hydrogenation

The enantioselectivity in these reactions is dictated by the chiral ligand coordinated to the metal center (commonly rhodium or iridium). The substrate coordinates to the chiral catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the prochiral substrate, thus generating one enantiomer in excess.

Experimental Data: Asymmetric Hydrogenation of Imines
Substrate Catalyst Conditions Yield (%) e.e. (%) Reference
N-Aryl Imine[RuCl2(p-cymene)]2 / (R,R)-f-Amphox20 bar H2, 80 °C, 24 h9598[3]
N-H ImineRh/Bisphosphine-thiourea4 bar H2, RT, Toluene, KOtBuup to 97up to 95[4]
Tetrasubstituted Enamine[Rh(cod){(2S,4S)-ptbp-skewphos}]OTf / K2CO3Pressurized H2>95>95[8]
Experimental Workflow: Asymmetric Hydrogenation
Workflow for Asymmetric Hydrogenation
Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Imine

This protocol is a representative example and may require optimization for different substrates.

  • Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with the chiral rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral ligand (e.g., a chiral bisphosphine, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred to form the active catalyst.

  • Reaction Setup: To the catalyst solution, the N-aryl imine substrate (1 equivalent) is added.

  • Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 bar). The reaction is stirred at the specified temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours), monitored by TLC or GC/HPLC.

  • Workup and Isolation: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the enantiopure amine.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Enzymatic Kinetic Resolution: Nature's Chiral Catalysts

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic amine.[9] In this process, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer, leaving the other unreacted.[9] This allows for the separation of the unreacted enantiomer and the product, both in high enantiomeric purity. While the theoretical maximum yield for each enantiomer is 50%, this can be overcome by coupling the resolution with an in-situ racemization of the unwanted enantiomer, a process known as Dynamic Kinetic Resolution (DKR).[7]

The Mechanism of Lipase-Catalyzed Kinetic Resolution

Lipases are commonly used enzymes for the kinetic resolution of amines via acylation.[10] The reaction proceeds through a "Ping Pong Bi Bi" mechanism where the lipase's active site serine residue attacks the acyl donor (e.g., an ester) to form a covalent acyl-enzyme intermediate.[11] This intermediate then acylates one enantiomer of the amine at a much faster rate than the other, leading to the resolution.[11]

Experimental Data: Lipase-Catalyzed Kinetic Resolution of Amines
Racemic Amine Enzyme Acyl Donor Solvent Conversion (%) e.e. (%) of unreacted amine e.e. (%) of acylated amine Reference
1-PhenylethylamineCandida antarctica Lipase B (Novozym 435)Ethyl acetateDiisopropyl ether~50>99>99[5]
2-Substituted CycloalkanolsPseudomonas cepacia LipaseVinyl acetateDiethyl ether~50>99>99[5]
Aryltrimethylsilyl chiral alcoholsLipase from Pseudomonas cepaciaVinyl acetateToluene50>99>99[12]
Experimental Workflow: Enzymatic Kinetic Resolution
Workflow for Enzymatic Kinetic Resolution
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: To a flask containing a suitable organic solvent (e.g., 50 mL of diisopropyl ether), add the racemic amine (e.g., 1-phenylethylamine, 10 mmol).

  • Acyl Donor Addition: Add the acyl donor (e.g., ethyl acetate, 12 mmol).

  • Enzyme Addition: Add the lipase (e.g., Novozym 435, 100 mg).

  • Incubation: Seal the flask and shake it at a constant temperature (e.g., 30 °C) in an incubator shaker. Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC until approximately 50% conversion is reached.

  • Workup and Separation: Once the desired conversion is achieved, filter off the enzyme. The filtrate contains a mixture of the unreacted (S)-amine and the acylated (R)-amine. The solvent is removed under reduced pressure. The resulting residue can be separated by column chromatography on silica gel to isolate the unreacted amine and the acylated amine.

  • Deprotection (if necessary): The acylated amine can be hydrolyzed (e.g., with aqueous HCl) to obtain the corresponding enantiopure amine.

  • Analysis: Determine the enantiomeric excess of both the unreacted amine and the product amine by chiral HPLC or GC.

Preparative Chiral Chromatography: The Power of Separation

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers from a racemic mixture.[13] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[13] Supercritical Fluid Chromatography (SFC) has emerged as a particularly advantageous technique for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to traditional High-Performance Liquid Chromatography (HPLC).[13]

The Principle of Chiral Chromatography

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other.

Experimental Data: Chiral SFC Separation of Primary Amines
Chiral Stationary Phase Mobile Phase Advantages of SFC over HPLC Reference
Cyclofructan-based CSPCO2 with methanol as a polar modifier and additives (TFA/TEA)Comparable selectivities and analysis times, improved peak symmetries, faster analysis, reduced solvent consumption.[13][14]
Crown ether-derived CSPSupercritical CO2 with organic modifiersEffective for the resolution of underivatized primary amines and amino acids.[15]
Experimental Workflow: Preparative Chiral Chromatography
Workflow for Preparative Chiral Chromatography
Detailed Protocol: Preparative Chiral SFC for Amine Resolution

This protocol is a general guideline and requires optimization for specific amines and columns.

  • Method Development (Analytical Scale):

    • Column Screening: Screen various chiral stationary phases (e.g., polysaccharide-based, cyclofructan-based) with a standard set of mobile phases.

    • Mobile Phase Optimization: For a promising CSP, optimize the mobile phase composition (e.g., co-solvent percentage, additives like trifluoroacetic acid and triethylamine for primary amines) to achieve baseline separation with good peak shape.[14]

  • Scale-Up to Preparative Scale:

    • System Preparation: Equilibrate the preparative SFC system with the optimized mobile phase.

    • Sample Preparation: Dissolve the racemic amine in the mobile phase or a suitable solvent at a high concentration.

    • Injection and Fractionation: Inject the sample onto the preparative chiral column. Collect the fractions corresponding to each enantiomer as they elute from the column, guided by the UV detector signal.

  • Post-Purification:

    • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

  • Analysis:

    • Purity Check: Analyze the purity of each enantiomeric fraction using an analytical chiral HPLC or SFC method.

    • Enantiomeric Excess Determination: Determine the e.e. of each isolated enantiomer.

Conclusion: Selecting the Right Path to Enantiopurity

The journey to obtaining enantiopure amines has evolved significantly from the constraints of classical resolution. Asymmetric synthesis stands out for its elegance and efficiency, providing direct access to the desired enantiomer with high yields and enantioselectivity.[1] Enzymatic kinetic resolution offers a green and highly selective alternative, particularly powerful when coupled with dynamic racemization.[7] Preparative chiral chromatography, especially SFC, provides a versatile and direct method for separating a broad range of racemic amines with high purity.[13]

The optimal choice of method depends on a multitude of factors including the specific molecular structure of the amine, the desired scale of production, available resources, and economic considerations. By understanding the principles, advantages, and practical aspects of each of these modern techniques, researchers and drug development professionals are well-equipped to navigate the challenges of chiral amine synthesis and unlock the full potential of stereochemically defined molecules.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023).
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2015). PMC.
  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. (2015). Journal of Chemical and Pharmaceutical Research.
  • Schematic representation depicting the investigated amines 1-4 and the bio-catalyzed asymmetric synthesis of cyanoacetamide (1a-4a) and methoxyacetamide (1b-4b).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands. (2021). RSC Publishing.
  • Enzymatic strategies for asymmetric synthesis. (2021). RSC Chemical Biology.
  • Conversions and enantiomeric excess (% ee) values of amine product 1b,...
  • Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. (2014). PMC.
  • Chiral Amine Synthesis. Methods, Developments and Applications.
  • Asymmetric hydrogenation of imines, enamines and N- heteroarenes with Frustrated Lewis pairs in combination with chiral counter-ions. (2017). Helda - University of Helsinki.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. (2022). CCS Chemistry.
  • Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. (2024). American Chemical Society.
  • Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. (2019).
  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. (2015).
  • Enzyme-Catalyzed Asymmetric Synthesis. (2011). STEM - Unipd.
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. (2023). Benchchem.
  • Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution. The reactive functional group is circled.
  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (2015).
  • Asymmetric Hydrogen
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). MDPI.
  • Enantiomeric excess. Wikipedia.
  • Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. (2018).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
  • Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. (2002). Journal of the American Chemical Society.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. (2023). CCS Chemistry.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (2015).
  • Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. (2022).
  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021).
  • CHEM 622 Asymmetric Hydrogen
  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.